TrkB-IN-1
Description
Propriétés
Numéro CAS |
1609067-49-3 |
|---|---|
Formule moléculaire |
C19H16N2O6 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
[8-(methylcarbamoyloxy)-4-oxo-2-phenylchromen-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C19H16N2O6/c1-20-18(23)26-14-9-8-12-13(22)10-15(11-6-4-3-5-7-11)25-16(12)17(14)27-19(24)21-2/h3-10H,1-2H3,(H,20,23)(H,21,24) |
Clé InChI |
NWWRHMSYZTWUBD-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC(=O)NC |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of the Selective TrkB Inhibitor ANA-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF) and is a key player in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of the BDNF/TrkB signaling pathway has been implicated in various neurological and psychiatric disorders, making it a critical target for therapeutic development. This document provides a detailed technical overview of the mechanism of action of ANA-12, a potent and selective small-molecule antagonist of TrkB. We will delve into its binding kinetics, its effects on downstream signaling cascades, and provide standardized experimental protocols for its characterization.
Introduction to TrkB Signaling
The TrkB receptor, encoded by the NTRK2 gene, is a receptor tyrosine kinase. Upon binding of its ligand, primarily BDNF, TrkB undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that are crucial for neuronal function.
Key Downstream Signaling Pathways:
-
Phospholipase C-gamma (PLCγ) Pathway: Activation of PLCγ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Phosphatidylinositol 3-kinase (PI3K)/AKT Pathway: This pathway is critical for promoting cell survival and proliferation.
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This cascade plays a central role in cell differentiation, neurite outgrowth, and synaptic plasticity.
ANA-12: A Selective TrkB Antagonist
ANA-12 is a non-competitive antagonist of the TrkB receptor. It was identified through a combination of structure-based in silico screening and high-capacity functional assays.[1] ANA-12 has been shown to cross the blood-brain barrier, making it a valuable tool for in vivo studies.[2]
Binding Affinity and Selectivity
ANA-12 exhibits a two-site mode of action, binding to TrkB with high and low affinity. This interaction prevents the activation of the receptor by BDNF.[1] Critically, ANA-12 demonstrates high selectivity for TrkB over other members of the Trk family, TrkA and TrkC, as evidenced by its lack of effect on neurite outgrowth assays in cells expressing these receptors.[1]
Table 1: Binding Affinity of ANA-12 for TrkB
| Parameter | Value | Reference |
| High-Affinity Site (IC50) | 45.6 nM | [3][4] |
| Low-Affinity Site (IC50) | 41.1 µM | [3] |
| High-Affinity Site (Kd) | 10 nM | [2][5] |
| Low-Affinity Site (Kd) | 12 µM | [2][5] |
Table 2: Kinase Selectivity of ANA-12
| Target Kinase | Effect | Reference |
| TrkB | Potent Antagonist | [1] |
| TrkA | No significant effect | [1] |
| TrkC | No significant effect | [1] |
Mechanism of Action: Inhibition of Downstream Signaling
By binding to the TrkB receptor, ANA-12 allosterically inhibits its autophosphorylation in response to BDNF binding. This blockade of receptor activation prevents the recruitment and phosphorylation of downstream signaling molecules, effectively silencing the biological effects of BDNF.
Effect on MAPK/ERK Pathway
A key consequence of TrkB inhibition by ANA-12 is the suppression of the MAPK/ERK signaling cascade. Studies have demonstrated that treatment with ANA-12 leads to a significant reduction in the phosphorylation of ERK (p-ERK) in various cell types and in vivo.[6][7]
Table 3: In Vitro Efficacy of ANA-12 in Medulloblastoma Cell Lines
| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) | Reference |
| UW228 | 23.99 µM | 19.81 µM | 17.42 µM | [7] |
| D283 | 24.83 µM | 17.55 µM | 14.74 µM | [7] |
Experimental Protocols
In Vitro Kinase Assay (KIRA-ELISA) for TrkB Phosphorylation
This protocol describes a kinase receptor activation (KIRA) enzyme-linked immunosorbent assay (ELISA) to quantify the effect of ANA-12 on TrkB phosphorylation in a cellular context.
Workflow:
Caption: Workflow for KIRA-ELISA to measure TrkB phosphorylation.
Methodology:
-
Cell Plating: Seed cells engineered to express TrkB (e.g., nnr5 PC12-TrkB cells) in 96-well plates and allow them to adhere.
-
Serum Starvation: To reduce basal receptor phosphorylation, replace the growth medium with a serum-free medium for at least 4 hours.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of ANA-12 (typically from 1 nM to 100 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
BDNF Stimulation: Add BDNF to a final concentration known to elicit a robust phosphorylation response (e.g., 50 ng/mL) and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA:
-
Add cell lysates to a 96-well plate pre-coated with an anti-TrkB capture antibody. Incubate to allow binding of the TrkB receptor.
-
Wash the plate to remove unbound cellular components.
-
Add a detection antibody, typically a horseradish peroxidase (HRP)-conjugated anti-phospho-tyrosine antibody. Incubate to allow binding to the phosphorylated TrkB.
-
Wash the plate to remove the unbound detection antibody.
-
Add an HRP substrate (e.g., TMB) and incubate until color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the phospho-TrkB signal to the total amount of TrkB (which can be determined in a parallel ELISA without the phospho-specific antibody). Calculate the percentage of inhibition for each ANA-12 concentration relative to the BDNF-stimulated control and determine the IC50 value.
Western Blotting for Downstream Signaling (p-ERK)
This protocol outlines the procedure to assess the effect of ANA-12 on the phosphorylation of ERK, a key downstream effector of TrkB signaling.
Workflow:
Caption: Western blotting workflow for p-ERK detection.
Methodology:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the KIRA-ELISA protocol (steps 1-5). Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively.
-
-
Detection: Add a chemiluminescent HRP substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total ERK to serve as a loading control.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizing the Mechanism of Action
The following diagram illustrates the BDNF/TrkB signaling pathway and the inhibitory effect of ANA-12.
Caption: BDNF/TrkB signaling pathway and inhibition by ANA-12.
Conclusion
ANA-12 serves as a potent and selective tool for the investigation of TrkB signaling. Its non-competitive antagonistic mechanism of action effectively blocks BDNF-induced TrkB autophosphorylation and subsequent downstream signaling cascades, most notably the MAPK/ERK pathway. The experimental protocols detailed herein provide a framework for the characterization of ANA-12 and other potential TrkB inhibitors. A thorough understanding of the mechanism of such compounds is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANA-12 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. ANA-12 Targets and Inhibits BDNF/TrkB Signaling to Alleviate Pain Behaviors in Rheumatoid Arthritis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
TrkB-IN-1: A Selective Prodrug Agonist for the Tropomyosin Receptor Kinase B
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF), a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[1][2] Activation of the TrkB signaling pathway holds significant therapeutic promise for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.[3][4][5] However, the therapeutic application of BDNF itself is hampered by its poor pharmacokinetic properties and inability to cross the blood-brain barrier.[1] Small molecule TrkB agonists that can overcome these limitations are therefore of great interest.
One such agonist, 7,8-dihydroxyflavone (7,8-DHF), has shown considerable efficacy in preclinical models but suffers from modest oral bioavailability and a moderate pharmacokinetic profile.[1][2] To address these shortcomings, a prodrug strategy was employed, leading to the development of TrkB-IN-1, also identified in the scientific literature as R13.[1] this compound is an orally active prodrug of 7,8-DHF designed to enhance its bioavailability and brain exposure, thereby increasing its therapeutic potential.[1][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.
Core Compound Details: this compound (R13)
This compound is a carbamate-modified derivative of 7,8-dihydroxyflavone. This modification protects the catechol group of 7,8-DHF, which is susceptible to rapid metabolism, thereby improving its drug-like properties.[1][6] Following oral administration, this compound is metabolized to release the active agonist, 7,8-DHF.[1]
| Property | Value | Reference |
| Compound Name | This compound (R13) | [1] |
| CAS Number | 1609067-49-3 | N/A |
| Molecular Formula | C₁₉H₁₆N₂O₆ | N/A |
| Molecular Weight | 368.34 g/mol | N/A |
| Chemical Structure | 7,8-Bis(((methylamino)carbonyl)oxy)-2-phenyl-4H-1-benzopyran-4-one | [7] |
Mechanism of Action and Signaling Pathway
As a prodrug, this compound itself is inactive. Its therapeutic effects are mediated through its conversion to 7,8-DHF, which then acts as a selective agonist of the TrkB receptor.[1][5] 7,8-DHF binds to the extracellular domain of TrkB, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[1][7] This initiates a cascade of downstream signaling pathways critical for neuronal function.[5][7]
The primary signaling cascades activated by the 7,8-DHF-TrkB complex include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for promoting cell survival and neuronal growth.[5][7]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This cascade is involved in neuronal differentiation, plasticity, and survival.[5][7]
The activation of these pathways by this compound (via 7,8-DHF) has been demonstrated in vivo, leading to neuroprotective and cognitive-enhancing effects.[1][5][7]
Caption: this compound signaling pathway.
Quantitative Data
In Vitro Stability and Conversion
The prodrug this compound (R13) was designed to be stable in the gastrointestinal tract and efficiently converted to the active compound 7,8-DHF in the liver and plasma.[1]
| Assay | Matrix | Stability/Conversion | Reference |
| Stability | Intestinal Microsomes | Relatively Stable | [1] |
| Conversion | Liver Microsomes | Hydrolyzable to 7,8-DHF | [1] |
| Conversion | Plasma | Hydrolyzable to 7,8-DHF | [1] |
| Permeability | Caco-2 Cells | Favorable | [1] |
Pharmacokinetic Profile
Pharmacokinetic studies in mice have demonstrated that this compound (R13) significantly improves the oral bioavailability and brain exposure of 7,8-DHF compared to direct administration of the parent compound.[1]
| Parameter | 7,8-DHF from R13 (36 mg/kg, oral) | 7,8-DHF (50 mg/kg, oral) | Reference |
| Cmax (plasma) | 129 ng/mL | ~56 ng/mL | [1] |
| Tmax (plasma) | 0.5 h | 2 h | [1] |
| AUC (0-t, plasma) | 11,880 min*ng/mL | Not Reported | [1] |
| Oral Bioavailability | ~10.5% | 4.6% | [1][5] |
| Cmax (brain) | 46 ng/mL (at 72.5 mg/kg dose) | Not Reported | [1] |
| Tmax (brain) | 4 h (at 72.5 mg/kg dose) | Not Reported | [1] |
In Vivo Efficacy in a Mouse Model of Alzheimer's Disease (5XFAD)
Chronic oral administration of this compound (R13) has been shown to activate TrkB signaling, reduce Alzheimer's-related pathology, and rescue cognitive deficits in the 5XFAD mouse model.[1]
| Endpoint | Vehicle Control | This compound (R13) Treatment | Reference |
| TrkB Phosphorylation (p-TrkB/TrkB ratio) | Baseline | Dose-dependent increase | [1] |
| Akt Phosphorylation (p-Akt/Akt ratio) | Baseline | Dose-dependent increase | [1] |
| ERK Phosphorylation (p-ERK/ERK ratio) | Baseline | Dose-dependent increase | [1] |
| Amyloid Plaque Deposition | High | Significantly decreased | [1] |
| Synaptic Density (Hippocampal CA1) | Decreased | Reversed to near wild-type levels | [1] |
| Spatial Memory (Morris Water Maze) | Impaired | Dose-dependent improvement | [1] |
Experimental Protocols
The following are representative protocols based on the methodologies described in the primary literature for the evaluation of this compound (R13).[1][4]
Experimental Workflow
Caption: Experimental workflow for this compound evaluation.
Western Blotting for TrkB Signaling Activation
This protocol describes the detection of phosphorylated TrkB, Akt, and ERK in brain tissue lysates following administration of this compound.[4][7]
Materials:
-
Brain tissue (hippocampus or cortex)
-
Laemmli buffer (62.5 mM Tris-HCl pH 6.8, 10% glycerol, 2% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-TrkB (e.g., Tyr705 or Tyr816), anti-TrkB, anti-p-Akt (e.g., Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Homogenize frozen brain tissue in Laemmli buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Immunohistochemistry for Phosphorylated TrkB
This protocol outlines the staining of p-TrkB in brain sections to visualize the in vivo activation of the TrkB receptor.[1]
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Sucrose solutions (e.g., 20% and 30% in PBS)
-
Cryostat
-
Microscope slides
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-p-TrkB (e.g., Y816)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Mounting medium
Procedure:
-
Perfuse the animal with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in sucrose solutions.
-
Freeze the brain and cut coronal sections (e.g., 30 µm) using a cryostat.
-
Mount sections on slides or process as free-floating sections.
-
Wash sections with PBS.
-
Perform antigen retrieval if necessary (e.g., citrate buffer at 95°C for 10 minutes).
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with anti-p-TrkB primary antibody overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Wash sections with PBS.
-
Incubate with ABC reagent for 1 hour at room temperature.
-
Wash sections with PBS.
-
Develop the signal with DAB substrate until the desired staining intensity is reached.
-
Rinse sections with PBS, dehydrate through a graded ethanol series, clear with xylene, and coverslip with mounting medium.
-
Image the sections using a light microscope.
Morris Water Maze for Spatial Memory Assessment
This protocol describes the use of the Morris water maze to evaluate the effect of this compound on spatial learning and memory in the 5XFAD mouse model.[1][8]
Materials:
-
Circular water tank (e.g., 120 cm in diameter)
-
Submerged escape platform
-
Non-toxic white paint or milk powder to make the water opaque
-
Water heater to maintain water temperature (e.g., 22 ± 1°C)
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acquisition Phase (e.g., 5 consecutive days):
-
Place the escape platform in a fixed quadrant of the tank, submerged ~1 cm below the water surface.
-
Conduct four trials per day for each mouse, with an inter-trial interval of at least 15 minutes.
-
For each trial, release the mouse into the water facing the tank wall from one of four randomized starting positions.
-
Allow the mouse to swim and find the platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for the same duration.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the tank.
-
Release the mouse from a novel starting position.
-
Allow the mouse to swim freely for 60 seconds.
-
Record and analyze the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Conclusion
This compound (R13) represents a significant advancement in the development of therapeutic agents targeting the TrkB signaling pathway. As a prodrug of the well-characterized TrkB agonist 7,8-dihydroxyflavone, this compound overcomes key pharmacokinetic limitations of its parent compound, demonstrating enhanced oral bioavailability and brain exposure. Preclinical studies in a mouse model of Alzheimer's disease have shown that chronic oral administration of this compound effectively activates TrkB signaling in the brain, mitigates key pathological features of the disease, and rescues cognitive deficits. These promising findings underscore the potential of this compound as a disease-modifying therapy for Alzheimer's disease and other neurological disorders characterized by impaired BDNF/TrkB signaling. Further investigation and clinical development of this compound are warranted.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Treatments With the TrkB Ligand Prodrug, R13, Promote Enhanced Axon Regeneration Following Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The BDNF mimetic R-13 attenuates TBI pathogenesis using TrkB-related pathways and bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Discovery and Synthesis of ANA-12: A Selective TrkB Antagonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The Tropomyosin receptor kinase B (TrkB) and its ligand, Brain-Derived Neurotrophic Factor (BDNF), are pivotal in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of the BDNF/TrkB signaling pathway has been implicated in various neurological and psychiatric disorders. This has spurred the development of small molecule modulators targeting the TrkB receptor. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of ANA-12, a potent and selective small-molecule antagonist of TrkB. ANA-12 was identified through a structure-based virtual screening approach and has demonstrated significant anxiolytic and antidepressant effects in preclinical models. This document details the experimental protocols for its synthesis and key biological assays, presents quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.
Introduction
The neurotrophin, Brain-Derived Neurotrophic Factor (BDNF), and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), are key players in the development, maintenance, and plasticity of the central and peripheral nervous systems. The binding of BDNF to TrkB induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the MAPK/ERK, PI3K/Akt, and PLCγ pathways. These pathways are crucial for promoting neuronal survival, growth, and synaptic function.
Given the critical role of BDNF/TrkB signaling, its dysregulation has been linked to the pathophysiology of several mood disorders, including anxiety and depression. Consequently, the TrkB receptor has emerged as a promising therapeutic target. While much effort has been focused on developing TrkB agonists to treat neurodegenerative diseases, there is also a compelling rationale for the development of TrkB antagonists for conditions such as anxiety and depression, where hyperactivity of the BDNF/TrkB system in certain brain regions may be detrimental.
This whitepaper focuses on ANA-12, a selective, non-competitive antagonist of the TrkB receptor. ANA-12 was discovered through a sophisticated structure-based in silico screening process and has been shown to cross the blood-brain barrier and exert central TrkB blockade.[1] This document serves as a comprehensive technical guide for researchers and drug development professionals, detailing the discovery, synthesis, and biological evaluation of ANA-12.
Discovery of ANA-12: A Structure-Based Virtual Screening Approach
The discovery of ANA-12 was a result of a targeted, structure-based virtual screening campaign designed to identify small molecules that could bind to the extracellular domain of the TrkB receptor and allosterically inhibit its activation by BDNF.[1][2]
Experimental Workflow for Virtual Screening
The workflow for the virtual screening process that led to the identification of ANA-12 is outlined below. This process leverages computational modeling to predict the binding of a large library of compounds to the target protein, followed by experimental validation of the top candidates.
Methodological Details of the Discovery Process
Target Preparation: The three-dimensional crystal structure of the fifth domain of the TrkB extracellular domain (TrkB-d5) in complex with neurotrophin-4/5 was used as the starting point for the virtual screen. This structure provided the atomic coordinates of the target binding site.
Compound Library Screening: A large, diverse library of commercially available small molecules was computationally docked into the identified binding pocket on the TrkB-d5 domain.
Molecular Docking and Scoring: A molecular docking program was used to predict the binding conformation and affinity of each compound in the library. The compounds were then ranked based on a scoring function that estimates the free energy of binding.
Hit Selection and Experimental Validation: A subset of the top-ranking virtual hits was selected for experimental validation. The initial functional screening was performed using a Kinase Receptor Activation (KIRA) ELISA assay to assess the ability of the compounds to inhibit BDNF-induced TrkB phosphorylation.
Hit-to-Lead Optimization: The initial hits were subjected to medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. This iterative process of chemical synthesis and biological testing led to the identification of ANA-12 as a lead candidate.
Synthesis of ANA-12
ANA-12, with the chemical name N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide, can be synthesized through a multi-step process. A plausible synthetic route is outlined below, based on common organic chemistry transformations for the synthesis of similar amide and urea-containing compounds.
Retrosynthetic Analysis
A retrosynthetic analysis of ANA-12 suggests that it can be constructed from two key fragments: 2-aminobenzoyl-3-amino-epsilon-caprolactam and benzo[b]thiophene-2-carbonyl chloride.
Proposed Synthetic Protocol
Step 1: Synthesis of 2-amino-N-(2-oxoazepan-3-yl)benzamide
-
Reaction: Isatoic anhydride is reacted with 3-amino-epsilon-caprolactam in a suitable solvent such as dimethylformamide (DMF).
-
Conditions: The reaction mixture is heated to facilitate the ring-opening of the isatoic anhydride and subsequent amide bond formation.
-
Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration and purified by recrystallization or column chromatography to yield 2-amino-N-(2-oxoazepan-3-yl)benzamide.
Step 2: Synthesis of Benzo[b]thiophene-2-carbonyl chloride
-
Reaction: Benzo[b]thiophene-2-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of DMF. The reaction is stirred at room temperature or with gentle heating until the conversion to the acid chloride is complete.
-
Isolation: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude benzo[b]thiophene-2-carbonyl chloride, which is often used immediately in the next step without further purification.
Step 3: Synthesis of ANA-12
-
Reaction: 2-amino-N-(2-oxoazepan-3-yl)benzamide (from Step 1) is dissolved in an aprotic solvent such as DCM or tetrahydrofuran (THF) containing a non-nucleophilic base, for example, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Conditions: The solution is cooled in an ice bath, and a solution of benzo[b]thiophene-2-carbonyl chloride (from Step 2) in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford ANA-12 as a solid.
Biological Characterization of ANA-12
ANA-12 has been extensively characterized in a variety of in vitro and in vivo assays to determine its potency, selectivity, and pharmacological effects.
Quantitative Biological Data
The key quantitative data for ANA-12 are summarized in the tables below.
Table 1: In Vitro Activity of ANA-12
| Parameter | Value | Assay | Reference |
| IC₅₀ (High-affinity site) | 45.6 nM | KIRA-ELISA (TrkB phosphorylation) | [3][4] |
| IC₅₀ (Low-affinity site) | 41.1 µM | KIRA-ELISA (TrkB phosphorylation) | [3][4] |
| Kd (High-affinity site) | 10 nM | Radioligand Binding Assay | [1] |
| Kd (Low-affinity site) | 12 µM | Radioligand Binding Assay | [1] |
Table 2: In Vivo Efficacy of ANA-12
| Animal Model | Test | Dose | Effect | Reference |
| Adult Mice | Elevated Plus Maze | 0.5 mg/kg (i.p.) | Anxiolytic | [2] |
| Adult Mice | Forced Swim Test | 0.5 mg/kg (i.p.) | Antidepressant | [2] |
| Adult Mice | Tail Suspension Test | 0.5 mg/kg (i.p.) | Antidepressant | [3] |
TrkB Signaling Pathway and the Mechanism of Action of ANA-12
ANA-12 acts as a non-competitive antagonist of the TrkB receptor. It binds to the extracellular domain of TrkB, distinct from the BDNF binding site, and allosterically prevents the conformational changes required for receptor activation upon BDNF binding. This leads to the inhibition of TrkB autophosphorylation and the subsequent blockade of downstream signaling pathways.
Detailed Experimental Protocols
Kinase Receptor Activation (KIRA-ELISA) Assay
This assay is used to quantify the phosphorylation of the TrkB receptor.
-
Cell Culture: HEK293 cells stably expressing human TrkB are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. The cells are then serum-starved for 4 hours prior to the assay.
-
Compound Treatment: Cells are pre-incubated with various concentrations of ANA-12 or vehicle (DMSO) for 30 minutes.
-
Stimulation: BDNF is added to the wells to a final concentration of 1 nM and incubated for 15 minutes at 37°C to induce TrkB phosphorylation.
-
Cell Lysis: The cells are lysed with a buffer containing protease and phosphatase inhibitors.
-
ELISA: The cell lysates are transferred to an ELISA plate coated with an anti-TrkB capture antibody. After incubation and washing, a biotinylated anti-phosphotyrosine antibody is added, followed by streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.
-
Data Analysis: The absorbance is read at 450 nm, and the data are analyzed using a four-parameter logistic equation to determine the IC₅₀ values.
Neurite Outgrowth Assay
This assay assesses the effect of ANA-12 on BDNF-induced neurite outgrowth in a neuronal cell line.
-
Cell Culture: PC12 cells stably expressing TrkB (PC12-TrkB) are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.
-
Assay Setup: Cells are plated on collagen-coated 24-well plates at a low density.
-
Treatment: The cells are treated with 1 nM BDNF in the presence of varying concentrations of ANA-12 or vehicle.
-
Incubation: The plates are incubated for 72 hours to allow for neurite outgrowth.
-
Imaging and Analysis: The cells are fixed and imaged using a high-content imaging system. The total neurite length per cell and the number of branches are quantified using automated image analysis software.
In Vivo Behavioral Testing
Elevated Plus Maze (for anxiety-like behavior):
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure: Mice are administered ANA-12 (0.5 mg/kg, i.p.) or vehicle 30 minutes before being placed in the center of the maze. The time spent in the open arms and the number of entries into the open arms are recorded for 5 minutes.
-
Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Forced Swim Test (for depression-like behavior):
-
Apparatus: A transparent cylinder filled with water.
-
Procedure: Mice are treated with ANA-12 (0.5 mg/kg, i.p.) or vehicle 30 minutes before being placed in the water-filled cylinder for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.
-
Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Conclusion
ANA-12 is a potent and selective TrkB antagonist discovered through a rational, structure-based virtual screening approach. Its ability to cross the blood-brain barrier and modulate TrkB activity in the central nervous system has been demonstrated. Preclinical studies have shown its efficacy in animal models of anxiety and depression, highlighting its potential as a novel therapeutic agent for mood disorders. The detailed synthetic route and experimental protocols provided in this whitepaper offer a valuable resource for researchers in the field of neuropharmacology and drug discovery who are interested in further investigating the role of TrkB signaling and developing novel modulators of this important therapeutic target.
References
- 1. Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Virtual Screening for Drug Discovery: Principles, Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANA-12 - Wikipedia [en.wikipedia.org]
- 4. Structure-based Virtual Screening - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
TrkB-IN-1: A Technical Guide to its Role in Modulating BDNF Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), are pivotal in the development, function, and plasticity of the nervous system. Dysregulation of the BDNF/TrkB signaling axis is implicated in a variety of neurological disorders and cancers, making TrkB a compelling therapeutic target. This technical guide provides an in-depth overview of TrkB-IN-1, a potent and selective inhibitor of TrkB kinase activity. We will explore its mechanism of action, its effects on downstream signaling cascades, and provide detailed experimental protocols for its characterization. All quantitative data are presented in standardized tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Introduction to BDNF/TrkB Signaling
Brain-Derived Neurotrophic Factor (BDNF) is a member of the neurotrophin family of growth factors that plays a critical role in neuronal survival, differentiation, and synaptic plasticity.[1][2] BDNF exerts its effects primarily through binding to the Tropomyosin receptor kinase B (TrkB), a receptor tyrosine kinase.[3][4]
Upon binding of the dimeric BDNF ligand, TrkB receptors dimerize and undergo trans-autophosphorylation on several tyrosine residues within their cytoplasmic kinase domains.[5] This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The three primary signaling pathways activated by the BDNF/TrkB axis are:
-
The Phospholipase C-gamma (PLCγ) Pathway: Activation of PLCγ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[7]
-
The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for promoting cell survival and growth.[8]
-
The Ras/Raf/Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: This cascade is primarily involved in cell differentiation and proliferation.[6]
Dysregulation of these pathways has been linked to various cancers and neurological conditions.[9]
This compound: A Selective TrkB Inhibitor
This compound is a small molecule inhibitor designed to be a potent and selective antagonist of the TrkB receptor kinase. By competing with ATP in the kinase domain, this compound prevents the autophosphorylation of the TrkB receptor, thereby blocking the initiation of downstream signaling cascades. The selectivity of this compound for TrkB over other Trk family members (TrkA and TrkC) and other kinases is a critical attribute for minimizing off-target effects.
Mechanism of Action
The primary mechanism of action for this compound is competitive inhibition at the ATP-binding site of the TrkB kinase domain. This prevents the transfer of phosphate from ATP to tyrosine residues on the TrkB receptor, effectively blocking its activation in response to BDNF binding.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound. The data presented here are representative values based on assays commonly used for the characterization of kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Kinase | IC₅₀ (nM) |
| TrkB | 4 |
| TrkA | 6 |
| TrkC | 3 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and are determined using biochemical assays.[10]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC₅₀ (µM) |
| UW228 (Medulloblastoma) | Cell Viability (72h) | 17.42 |
| D283 (Medulloblastoma) | Cell Viability (72h) | 14.74 |
Cellular IC₅₀ values demonstrate the inhibitor's ability to penetrate cells and inhibit the target in a biological context.[11]
BDNF/TrkB Signaling Pathways and Inhibition by this compound
The binding of BDNF to TrkB initiates a complex network of intracellular signaling. This compound acts as a critical node in this network by preventing the initial phosphorylation event.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the evaluation of kinase inhibitors. The following are representative protocols for key experiments to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the IC₅₀ value of this compound against purified TrkB kinase.
Materials:
-
Recombinant human TrkB enzyme
-
Poly (Glu, Tyr) 4:1 substrate
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
-
ATP (10 µM)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Add 5 µL of kinase buffer containing this compound or DMSO vehicle to the wells of a 96-well plate.[12]
-
Add 2.5 µL of a solution containing the TrkB enzyme and substrate.[12]
-
Initiate the reaction by adding 2.5 µL of ATP solution.[12]
-
Incubate the plate at 30°C for 60 minutes.[12]
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate at room temperature for 40 minutes.[12]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate at room temperature for 30 minutes.[12]
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]
- 4. Structural and functional properties of the TRK family of neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Foundational Research on TrkB Inhibition and Neurotrophin Signaling: An In-depth Technical Guide
Introduction
While specific foundational research on a compound designated "TrkB-IN-1" is not extensively available in public scientific literature, this technical guide provides a comprehensive overview of a well-characterized, selective Tropomyosin receptor kinase B (TrkB) inhibitor, ANA-12 , as a representative example. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on the core principles of TrkB inhibition and its interplay with neurotrophin signaling.
Neurotrophins are a family of growth factors crucial for the survival, development, and function of neurons.[1] Brain-derived neurotrophic factor (BDNF) is a key neurotrophin that exerts its effects primarily through the TrkB receptor.[1][2] The BDNF/TrkB signaling pathway is integral to synaptic plasticity, learning, and memory, and its dysregulation has been implicated in various neurological and psychiatric disorders.[1][3] Consequently, small molecule inhibitors of TrkB are invaluable tools for dissecting this pathway and hold therapeutic potential.[4]
This guide will delve into the mechanism of action of TrkB inhibitors, present quantitative data for ANA-12, provide detailed experimental protocols for studying TrkB inhibition, and visualize key signaling pathways and workflows.
TrkB and Neurotrophin Signaling
Tropomyosin receptor kinase B (TrkB) is a receptor tyrosine kinase that is the primary receptor for brain-derived neurotrophic factor (BDNF) and neurotrophin-4 (NT-4).[1][4] The binding of these neurotrophins to the extracellular domain of TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[5] This activation initiates several downstream signaling cascades, including:
-
The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: This pathway is crucial for cell differentiation and proliferation.[3]
-
The Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This cascade is primarily involved in cell survival and growth.[3]
-
The Phospholipase Cγ (PLCγ) Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which are important for synaptic plasticity.[6]
Dysregulation of the BDNF/TrkB signaling pathway has been linked to a variety of neurological and psychiatric conditions, including depression, anxiety, and neurodegenerative diseases.[7][8]
TrkB Signaling Pathway Diagram
References
- 1. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]
- 2. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TrkB stimulants and how do they work? [synapse.patsnap.com]
- 4. TrkB tyrosine kinase receptor - Proteopedia, life in 3D [proteopedia.org]
- 5. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function and Mechanisms of Truncated BDNF Receptor TrkB.T1 in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a low-molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are TrkB modulators and how do they work? [synapse.patsnap.com]
The Neuroprotective Potential of TrkB-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of TrkB-IN-1, a potent, orally active agonist of the Tropomyosin receptor kinase B (TrkB). Dysregulation of the TrkB signaling pathway, a critical mediator of neuronal survival, growth, and differentiation, is implicated in a variety of neurodegenerative disorders. Small molecule agonists like this compound represent a promising therapeutic strategy to counteract neuronal loss and cognitive decline associated with these conditions. This document outlines the mechanism of action of this compound, summarizes key preclinical data, provides detailed experimental protocols for evaluating TrkB agonists, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: The TrkB Signaling Pathway
The TrkB receptor is a high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4). The binding of these neurotrophins induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates several downstream signaling cascades crucial for neuroprotection:
-
PI3K/Akt Pathway: This pathway is a major driver of cell survival, promoting anti-apoptotic signaling.
-
MAPK/ERK Pathway: This cascade is involved in neuronal differentiation, proliferation, and synaptic plasticity.
-
PLCγ Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), influencing neuronal plasticity and survival.
This compound, as a TrkB agonist, mimics the action of endogenous ligands like BDNF, thereby activating these neuroprotective pathways.
Quantitative Data Summary
Due to the proprietary nature of early-stage drug development, publicly available quantitative data for this compound is limited. The following tables summarize the available preclinical data for this compound and include representative data for other known TrkB agonists to provide a comparative context for researchers.
Table 1: In Vivo Efficacy of this compound in a 5XFAD Mouse Model of Alzheimer's Disease
| Parameter | Dosage | Duration | Effect |
| TrkB Signaling Activation | 7.25, 21.8, 43.6 mg/kg (p.o.) | 3 months | Dose-dependent increase in p-TrkB/TrkB, p-Akt/Akt, and p-ERK/ERK ratios in the hippocampus.[1] |
| Aβ Deposition | 7.25, 21.8, 43.6 mg/kg (p.o.) | 5 days | Alleviation of Aβ plaque deposition.[1] |
| Memory Deficits | 7.25, 21.8, 43.6 mg/kg (p.o.) | 5 days | Rescue of memory deficits.[1] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Route of Administration |
| Oral Bioavailability | ~10.5% | Oral (gavage) |
| Cmax | 129 ng/mL | 36 mg/kg (oral) |
| Tmax | 0.5 h | 36 mg/kg (oral) |
| T1/2 | 3.66 h | 36 mg/kg (oral) |
Table 3: Representative In Vitro Activity of Small Molecule TrkB Agonists
| Compound | Assay | EC50 / IC50 | Reference |
| TrkB activator-1 | Neurite Outgrowth | >3 µM | [2] |
| LM22A-4 | TrkB Activation | Not specified (activator) | [3] |
| ANA-12 (Antagonist) | Cell Viability (MB cells) | IC50: 14.74 - 24.83 µM | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches, the following diagrams are provided.
References
TrkB-IN-1: A Potent Agonist of TrkB Signaling and its Neuroprotective Impact on Neuronal Survival
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TrkB-IN-1 is a significant small molecule in neuroscience research, acting as a prodrug for the potent and selective Tropomyosin receptor kinase B (TrkB) agonist, 7,8-dihydroxyflavone (7,8-DHF). The TrkB receptor and its endogenous ligand, brain-derived neurotrophic factor (BDNF), are pivotal in regulating neuronal survival, differentiation, and synaptic plasticity.[1] Dysregulation of the BDNF/TrkB signaling pathway is implicated in a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, as well as in the neuronal damage following ischemic stroke and traumatic brain injury.[1][2] While BDNF itself has therapeutic potential, its poor pharmacokinetic properties and inability to efficiently cross the blood-brain barrier limit its clinical utility.[3] this compound, and its active form 7,8-DHF, circumvent these limitations by being orally bioavailable small molecules that can penetrate the central nervous system and effectively activate TrkB signaling, thus offering a promising therapeutic strategy for a variety of neurological disorders.[4] This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on neuronal survival, and detailed experimental protocols for its application in neuroscience research.
Mechanism of Action: Activation of Pro-Survival Signaling Cascades
Upon administration, this compound is metabolized to its active form, 7,8-dihydroxyflavone. 7,8-DHF directly binds to the extracellular domain of the TrkB receptor, mimicking the action of BDNF.[4] This binding induces the dimerization and autophosphorylation of the TrkB receptor, initiating a cascade of downstream signaling events that are crucial for neuronal survival and protection against various insults.[3]
The two primary pro-survival signaling pathways activated by the 7,8-DHF-mediated TrkB stimulation are:
-
The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This is a central pathway in promoting cell survival. Activated TrkB recruits and phosphorylates PI3K, which in turn activates Akt (also known as Protein Kinase B). Phosphorylated Akt then modulates the function of numerous downstream targets to inhibit apoptosis (programmed cell death). For instance, Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9, while promoting the activity of anti-apoptotic proteins like Bcl-2.[2][5]
-
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is also crucial for neuronal survival and plasticity. The activation of TrkB leads to the recruitment of adaptor proteins that activate the Ras-Raf-MEK-ERK signaling cascade. Phosphorylated ERK can translocate to the nucleus and activate transcription factors such as CREB (cAMP response element-binding protein), which upregulate the expression of genes involved in neuronal survival and growth.[6]
The activation of these pathways by this compound (via 7,8-DHF) ultimately leads to the suppression of apoptotic machinery and the enhancement of cellular resilience to stressors, thereby promoting neuronal survival.
Quantitative Data on Neuronal Survival
The neuroprotective effects of 7,8-dihydroxyflavone, the active metabolite of this compound, have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on its efficacy in promoting neuronal survival under various stress conditions.
Table 1: In Vitro Neuroprotective Effects of 7,8-Dihydroxyflavone
| Cell Type | Insult | 7,8-DHF Concentration | Outcome | Quantitative Result | Reference |
| Primary Cortical Neurons | Glutamate (50 µM) | 10 nM - 500 nM | Inhibition of Caspase-3 Activation | Dose-dependent inhibition; significant protection at ≥ 50 nM. | [7] |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | 500 nM | Increased Cell Viability | ~40% increase in neuronal survival compared to OGD control. | [3] |
| Primary Hippocampal Neurons | Glutamate/Glycine | 0-5000 nM | Reduction in Cell Death (PI staining) | Dose-dependent protection; significant reduction in PI-positive cells at concentrations ≥ 100 nM. | [8] |
| SH-SY5Y Cells (expressing ΔK280 TauRD-DsRed) | Tau Toxicity | Not Specified | Reduced Caspase-1 Activity | Significant reduction in caspase-1 activity. | [8] |
| Primary Cortical Neurons | Stretch Injury | Not Specified | Reduced Apoptosis | Significant reduction in apoptosis. | [6] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 0.25, 0.5, 0.75, 1 µM | Increased Cell Viability (CCK-8 assay) | All concentrations significantly increased cell viability compared to OGD/R; 0.5 µM showed the best effect. | [1] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 0.5 µM | Reduced Apoptosis (TUNEL assay) | Significantly fewer TUNEL-positive cells compared to the OGD/R group. | [1] |
Table 2: In Vivo Neuroprotective Effects of this compound and 7,8-Dihydroxyflavone
| Animal Model | Compound & Dosage | Outcome | Quantitative Result | Reference |
| Mouse Model of Traumatic Brain Injury (TBI) | 7,8-DHF (20 mg/kg, i.p.) | Reduced Contusion Volume | Contusion volume reduced to 66.1% of the vehicle-treated group. | [9] |
| Mouse Model of Traumatic Brain Injury (TBI) | 7,8-DHF (5 mg/kg, i.p.) | Reduced Neuronal Death in Hippocampus | 23.19% reduction in FJB-positive (degenerating) neurons in the hippocampal dentate gyrus. | [8] |
| Mouse Model of Amyotrophic Lateral Sclerosis (SOD1G93A) | 7,8-DHF (chronic administration) | Preserved Spinal Motor Neurons | Significantly preserved spinal motor neuron count compared to vehicle-treated ALS mice. | [10] |
| Mouse Model of Huntington's Disease (N171-82Q) | 7,8-DHF (5 mg/kg) or 4'-DMA-7,8-DHF (1 mg/kg) | Extended Survival | Significantly extended survival in both treatment groups. | [4] |
| Mouse Model of Stroke (MCAO) | 7,8-DHF | Decreased Infarct Volume | Substantially decreased infarct volumes. | [3] |
| Mouse Model of Parkinson's Disease (MPTP-induced) | 7,8-DHF | Attenuated Neurotoxicity | Preservation of tyrosine hydroxylase expression and reduction of activated caspase-3. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving 7,8-dihydroxyflavone to assess its impact on neuronal survival.
Protocol 1: In Vitro Neuroprotection Assay using Primary Cortical Neurons
Objective: To quantify the protective effect of 7,8-dihydroxyflavone against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons (E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
-
7,8-dihydroxyflavone (stock solution in DMSO)
-
L-Glutamic acid
-
Active Caspase-3 ELISA Kit
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Cell Culture:
-
Isolate primary cortical neurons from E18 rat or mouse embryos and plate them on poly-D-lysine coated 24-well plates at a density of 2 x 10^5 cells/well.
-
Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified incubator with 5% CO2.
-
Allow the neurons to mature for 7-10 days in vitro (DIV).
-
-
Treatment:
-
Prepare serial dilutions of 7,8-dihydroxyflavone in culture medium from a stock solution. Final concentrations to test could range from 10 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest 7,8-DHF concentration).
-
Pre-treat the neurons with the different concentrations of 7,8-dihydroxyflavone or vehicle for 30 minutes.
-
Induce excitotoxicity by adding L-glutamic acid to a final concentration of 50 µM to all wells except for the untreated control group.
-
Incubate the plates for 16 hours at 37°C.
-
-
Assessment of Apoptosis:
-
After the incubation period, wash the cells once with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided with the Active Caspase-3 ELISA Kit, following the manufacturer's instructions.
-
Perform the ELISA to quantify the levels of active caspase-3 in each sample.
-
Normalize the results to the total protein concentration of each lysate, determined by a BCA or Bradford assay.
-
-
Data Analysis:
-
Compare the levels of active caspase-3 in the 7,8-dihydroxyflavone-treated groups to the glutamate-only treated group.
-
Express the data as a percentage of the glutamate-induced caspase-3 activation.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the protective effects.
-
Protocol 2: Western Blot Analysis of TrkB Signaling Pathway Activation
Objective: To determine if 7,8-dihydroxyflavone activates the TrkB, Akt, and ERK signaling pathways in primary hippocampal neurons.
Materials:
-
Primary hippocampal neurons (E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture dishes
-
7,8-dihydroxyflavone (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-TrkB (Tyr816), anti-TrkB, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture primary hippocampal neurons on poly-D-lysine coated 6-well plates until DIV 7-10.
-
Starve the neurons in serum-free medium for 4 hours prior to treatment.
-
Treat the neurons with 500 nM 7,8-dihydroxyflavone or vehicle (DMSO) for 30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer with inhibitors to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated proteins to their respective total protein levels.
-
Normalize all values to the loading control (GAPDH).
-
Compare the levels of phosphorylated proteins in the 7,8-dihydroxyflavone-treated group to the vehicle control group.
-
Visualizations
Signaling Pathways
References
- 1. peerj.com [peerj.com]
- 2. Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The Effects of 7,8-Dihydroxyflavone (7,8-DHF) on Neuroprotection and N" by jennifer m. romeika [scholarscompass.vcu.edu]
- 6. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. 7,8-Dihydroxyflavone improves motor performance and enhances lower motor neuronal survival in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on TrkB-IN-1 in Neurodegenerative Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies investigating the therapeutic potential of TrkB-IN-1 and other small molecule TrkB agonists in various neurodegenerative disease models. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the pharmacology and experimental application of these compounds.
Introduction to this compound and TrkB Signaling
Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF), a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. The BDNF/TrkB signaling pathway is essential for maintaining a healthy nervous system, and its dysregulation has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS).
This compound is a potent and orally bioavailable small molecule agonist of the TrkB receptor. By mimicking the action of BDNF, this compound activates downstream signaling cascades, offering a promising therapeutic strategy to counteract the neuronal damage and cognitive decline associated with neurodegeneration. This guide summarizes the key quantitative data from initial studies, details the experimental protocols employed, and visualizes the core signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of TrkB agonists in various neurodegenerative models.
Alzheimer's Disease (AD)
Animal Model: 5XFAD Mice
| Compound | Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| This compound | 7.25, 21.8, 43.6 mg/kg | Oral gavage | 3 months | Dose-dependent activation of TrkB signaling in the hippocampus (increased p-TrkB/TrkB, p-Akt/Akt, p-ERK/ERK ratios). | |
| This compound | 7.25, 21.8, 43.6 mg/kg | Oral gavage | 5 days | Alleviated Aβ deposition and rescued memory deficits. | |
| CF3CN (7,8-DHF derivative) | 3 or 10 mg/kg/day | Oral gavage | Chronic | Activated TrkB signaling, blocked delta-secretase activation, attenuated Aβ pathologies, and alleviated cognitive dysfunctions. | [1] |
| R13 (7,8-DHF prodrug) | Not specified | Oral gavage | Chronic | Activated TrkB signaling, inhibited Aβ deposition, reduced synaptic loss, and improved memory deficits in a dose-dependent manner. |
Huntington's Disease (HD)
Animal Model: N171-82Q Mice
| Compound | Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| 7,8-dihydroxyflavone (7,8-DHF) | 5 mg/kg | Not specified | Chronic | Significantly improved motor deficits, ameliorated brain atrophy, and extended survival. | |
| 4'-DMA-7,8-DHF | 1 mg/kg | Not specified | Chronic | Significantly improved motor deficits, ameliorated brain atrophy, extended survival, preserved striatal DARPP32 levels, and rescued impaired neurogenesis. |
Parkinson's Disease (PD)
Animal Model: MPTP-induced and Rotenone-induced Mice/Rats
| Compound | Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| 7,8-dihydroxyflavone (7,8-DHF) | 5 mg/kg | i.p. | Daily throughout rotenone injection | Improved behavioral performance, reduced dopaminergic neuron loss in the SN and striatum, activated TrkB signaling, and reduced p-MAPK, p-α-synuclein, and p-tau. | |
| 7,8-dihydroxyflavone (7,8-DHF) | Not specified | Not specified | Intervention at midpoint of MPTP treatment | Blocked further loss of dopaminergic terminals and restored motor deficits. Maintained 54% of tyrosine hydroxylase (TH) levels in the dorsolateral striatum. | |
| 7,8-dihydroxyflavone (7,8-DHF) | 5 mg/kg | i.p. | Daily for 5 days with MPTP, then for 9 days after | Ameliorated impaired motor functions, reduced the loss of dopaminergic neurons in the SN and striatum, prevented TrkB inactivation, and suppressed α-synuclein overexpression. |
Amyotrophic Lateral Sclerosis (ALS)
Direct in-vivo studies of this compound in ALS mouse models are not yet widely published. However, the role of TrkB signaling in ALS is an active area of research. Deletion of the truncated TrkB.T1 receptor in the SOD1 G93A ALS mouse model has been shown to delay the onset of motor neuron degeneration and muscle weakness. This suggests that modulating TrkB signaling could be a viable therapeutic strategy for ALS.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the initial studies of TrkB agonists.
Western Blot Analysis of TrkB Signaling Pathway
Objective: To quantify the activation of TrkB and its downstream signaling proteins (Akt, ERK) in brain tissue.
Protocol:
-
Tissue Homogenization: Dissected brain regions (e.g., hippocampus) are homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting the phosphorylated and total forms of the proteins of interest. Recommended antibodies and dilutions include:
-
p-TrkB (Tyr816): 1:1000
-
TrkB: 1:1000
-
p-Akt (Ser473): 1:1000[1]
-
Akt: 1:1000
-
p-ERK1/2 (Thr202/Tyr204): 1:1000
-
ERK1/2: 1:1000
-
Loading control (e.g., β-actin or GAPDH): 1:5000
-
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The band intensities are quantified using densitometry software and the ratio of phosphorylated to total protein is calculated to determine the level of protein activation.
Morris Water Maze (MWM)
Objective: To assess hippocampus-dependent spatial learning and memory in mouse models of AD.
Protocol:
-
Apparatus: A circular pool (typically 1.2-1.5 m in diameter) filled with opaque water containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase: Mice undergo several days of training (e.g., 4 trials per day for 5 days). In each trial, the mouse is released from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Data Analysis: Escape latencies during the acquisition phase are analyzed to assess learning, while the time spent in the target quadrant during the probe trial is used to evaluate spatial memory.
Rotarod Test
Objective: To assess motor coordination and balance in mouse models of HD and PD.
Protocol:
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Acclimation/Training: Mice are trained on the rotarod for a few days at a low, constant speed to acclimate to the apparatus.
-
Testing: The rotarod is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rotating rod is recorded for each mouse over several trials.
-
Data Analysis: The average latency to fall across trials is calculated and compared between treatment groups to assess motor coordination.
Immunohistochemistry (IHC) for Aβ Deposition
Objective: To visualize and quantify amyloid-beta plaques in the brains of AD mouse models.
Protocol:
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are removed, post-fixed in PFA, and then cryoprotected in sucrose solution.
-
Sectioning: Brains are sectioned on a cryostat or vibratome.
-
Antigen Retrieval: Sections are treated to unmask the Aβ epitope, often using formic acid.
-
Blocking: Sections are incubated in a blocking solution (e.g., containing normal goat serum and Triton X-100) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).
-
Secondary Antibody Incubation: Sections are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining: Cell nuclei are often counterstained with DAPI.
-
Imaging: Sections are imaged using a fluorescence or confocal microscope.
-
Quantification: The Aβ plaque load (the percentage of the brain area covered by plaques) is quantified using image analysis software.
Immunohistochemistry (IHC) for DARPP-32
Objective: To assess the integrity of medium spiny neurons in the striatum of HD mouse models.
Protocol:
-
Tissue Preparation and Sectioning: Similar to the Aβ IHC protocol.
-
Antigen Retrieval: May be required depending on the antibody and fixation method.
-
Blocking: Sections are blocked to prevent non-specific binding.
-
Primary Antibody Incubation: Sections are incubated overnight with a primary antibody against DARPP-32.
-
Secondary Antibody and Detection: A biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a chromogen (e.g., DAB) is a common detection method.
-
Imaging and Analysis: The staining intensity and the number of DARPP-32-positive neurons are quantified in the striatum. A reduction in DARPP-32 staining is indicative of striatal neuron dysfunction or loss.
Signaling Pathways and Experimental Workflows
TrkB Signaling Pathway
The binding of this compound to the TrkB receptor induces its dimerization and autophosphorylation, initiating several downstream signaling cascades crucial for neuronal health. The three primary pathways are the PI3K/Akt, MAPK/ERK, and PLCγ pathways.
Caption: TrkB signaling cascade initiated by this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a TrkB agonist in a neurodegenerative disease mouse model.
Caption: Preclinical evaluation workflow for TrkB agonists.
Conclusion
The initial studies on this compound and other small molecule TrkB agonists have demonstrated promising therapeutic potential in preclinical models of Alzheimer's, Huntington's, and Parkinson's diseases. These compounds effectively activate the TrkB signaling pathway, leading to neuroprotective effects, amelioration of pathological hallmarks, and improvement in cognitive and motor functions. Further research, particularly in models of ALS, and continued investigation into the long-term efficacy and safety of these compounds are warranted to advance their development as potential treatments for neurodegenerative diseases. This guide provides a foundational resource for researchers to design and interpret future studies in this exciting field.
References
Methodological & Application
Application Notes and Protocols for TrkB-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of TrkB-IN-1, a potent agonist of the Tropomyosin receptor kinase B (TrkB), in various cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design and execution.
Introduction to this compound
This compound is a small molecule agonist that activates the TrkB receptor, mimicking the effects of its endogenous ligand, brain-derived neurotrophic factor (BDNF).[1] BDNF/TrkB signaling is crucial for neuronal survival, differentiation, and synaptic plasticity.[2] Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders, making TrkB agonists like this compound valuable tools for research and potential therapeutic development.[1][2] Unlike its natural ligand BDNF, this compound is a small molecule with the potential for oral activity and favorable pharmacokinetic properties, making it a subject of interest in neuroscience research, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[1]
Mechanism of Action
This compound functions by binding to and activating the TrkB receptor, a receptor tyrosine kinase.[1] Upon activation, TrkB undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are critical for mediating the biological effects of TrkB activation. The three primary signaling cascades activated by TrkB are:
-
MAPK/ERK Pathway: This pathway is primarily involved in promoting cell differentiation and proliferation.
-
PI3K/Akt Pathway: This cascade is crucial for cell survival and growth.
-
PLCγ Pathway: Activation of this pathway leads to the release of intracellular calcium and the activation of Protein Kinase C (PKC), which are important for synaptic plasticity.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃N₃O₂ | MedChemExpress Datasheet |
| Molecular Weight | 361.44 g/mol | MedChemExpress Datasheet |
| Appearance | Solid | MedChemExpress Datasheet |
| Purity | >98% | MedChemExpress Datasheet |
| Solubility | Soluble in DMSO | [1] |
In Vitro Activity of TrkB Agonists (Comparative Data)
| Compound | Assay | Cell Line | EC₅₀ | Reference |
| BDNF | TrkB Phosphorylation | SN56 T48 | 3.7 nM | [3] |
| ZEB85 (antibody agonist) | TrkB Phosphorylation | Human ES cell-derived neurons | 470 pM | [2] |
| DMAQ-B1 | TrkB Phosphorylation | SN56 T48 | 5.6 µM | [3] |
| CPL503052 | TrkB Phosphorylation | SN56 T48 | 2.6 µM | [3] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium appropriate for the cell line being used
Protocol:
-
Stock Solution Preparation (10 mM):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, dissolve 3.61 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
Cell Viability and Proliferation Assay
This protocol can be used to assess the effect of this compound on the viability and proliferation of your target cells.
Materials:
-
TrkB-expressing cells (e.g., SH-SY5Y, PC12, or primary neurons)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Vehicle control (medium with DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density optimized for your cell line (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.
-
It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 100 µM) to determine the dose-response relationship.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve.
-
Western Blot Analysis of TrkB Signaling Pathway Activation
This protocol allows for the detection of TrkB phosphorylation and the activation of its downstream signaling pathways.
Materials:
-
TrkB-expressing cells
-
6-well or 10 cm cell culture plates
-
Serum-free cell culture medium
-
This compound working solutions
-
Vehicle control (medium with DMSO)
-
BDNF (as a positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.
-
Treat the cells with different concentrations of this compound, vehicle control, or BDNF for a short duration (e.g., 15-30 minutes) to observe acute signaling events.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each signaling molecule.
-
Visualizations
TrkB Signaling Pathway
Caption: this compound activated TrkB signaling cascade.
Experimental Workflow for Assessing this compound Activity
Caption: General workflow for in vitro this compound studies.
References
protocol for dissolving TrkB-IN-1 for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TrkB-IN-1 is a potent agonist of the Tropomyosin receptor kinase B (TrkB), a key receptor in the central nervous system. The natural ligand for TrkB is the Brain-Derived Neurotrophic Factor (BDNF), and the BDNF/TrkB signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders. This compound, as a small molecule agonist, offers a valuable tool for in vitro studies aimed at understanding TrkB signaling and for the development of potential therapeutics. These application notes provide a detailed protocol for the dissolution of this compound and its application in common in vitro assays.
Chemical Properties and Storage
A summary of the key chemical and storage information for this compound is provided below.
| Property | Data |
| Molecular Weight | Varies by supplier, check product datasheet |
| Appearance | Crystalline solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage of Solid | Store at -20°C for up to 2 years, or at 4°C for short-term storage. |
| Storage of Stock Sol. | Store in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] |
TrkB Signaling Pathway
Upon binding of an agonist like BDNF or this compound, the TrkB receptor dimerizes and autophosphorylates on specific tyrosine residues. This activation initiates several downstream signaling cascades, including the Phospholipase C gamma (PLCγ), Phosphatidylinositol 3-kinase (PI3K)/Akt, and the Ras/Mitogen-activated protein kinase (MAPK) pathways. These pathways collectively regulate crucial cellular functions such as cell survival, differentiation, and synaptic plasticity.[2][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound powder required to make a 10 mM stock solution. Use the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g) For example, to make 1 mL of a 10 mM solution of a compound with a MW of 400 g/mol , you would need: 10 * 400 * 0.001 * 1000 = 4 mg.
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If particulates remain, brief sonication in a water bath can aid dissolution. The final solution should be clear.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Protocol 2: General Workflow for In Vitro Cell-Based Assays
This workflow outlines the general steps for using the this compound stock solution in cell-based assays such as proliferation, viability, or signaling pathway activation studies.
Application in Specific Assays
Working Concentrations: For initial experiments, a dose-response curve is recommended to determine the optimal concentration of this compound for the specific cell line and assay. Based on the activity of similar small molecule TrkB agonists, a starting concentration range of 10 nM to 50 µM is suggested.[2][3]
Important Considerations for Cell-Based Assays:
-
Solvent Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.[4] The final concentration of DMSO in the cell culture medium should ideally be below 0.1% to avoid cytotoxicity.[5]
-
Serial Dilutions: To avoid precipitation, it is recommended to perform serial dilutions of the DMSO stock solution in culture medium shortly before adding to the cells.
Western Blotting for TrkB Pathway Activation:
-
Seed cells (e.g., SH-SY5Y, primary neurons) and allow them to adhere.
-
Starve cells in serum-free medium for 4-6 hours before treatment, if necessary, to reduce basal signaling.
-
Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a short duration (e.g., 15-30 minutes) to observe phosphorylation events.
-
Lyse the cells and perform western blotting using antibodies against phospho-TrkB, phospho-Akt, and phospho-ERK to assess pathway activation.
Cell Viability/Proliferation Assays:
-
Seed cells in a 96-well plate.
-
Treat cells with a range of this compound concentrations.
-
Incubate for a longer period, typically 24 to 72 hours.
-
Assess cell viability or proliferation using a suitable method, such as an MTT or CellTiter-Glo® assay.
Troubleshooting
-
Precipitation of this compound: If the compound precipitates upon dilution in aqueous media, try performing an intermediate dilution step in DMSO or the culture medium.[6] Ensure rapid and thorough mixing after adding the compound to the medium.
-
Low or No Activity:
-
Confirm the integrity of the this compound stock solution. Improper storage may lead to degradation.
-
Ensure that the target cells express sufficient levels of the TrkB receptor.
-
Optimize the treatment time and concentration.
-
-
Cell Toxicity: If toxicity is observed, ensure the final DMSO concentration is below 0.1% and perform a dose-response curve to find a non-toxic working concentration of this compound.
These protocols and notes should serve as a comprehensive guide for the successful use of this compound in a variety of in vitro research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing TrkB-IN-1 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of hallmark pathologies, including amyloid-beta (Aβ) plaques and neurofibrillary tangles. The brain-derived neurotrophic factor (BDNF) signaling pathway, mediated through its receptor Tropomyosin receptor kinase B (TrkB), is crucial for neuronal survival, synaptic plasticity, and memory.[1][2] In the context of AD, this pathway is often impaired, contributing to the progression of the disease.[3]
TrkB-IN-1, also known as R13, is a prodrug of the potent and selective TrkB agonist 7,8-dihydroxyflavone (7,8-DHF).[4][5] As a prodrug, this compound offers improved pharmacokinetic properties, including enhanced oral bioavailability and brain exposure, making it an optimal tool for in vivo studies.[1] By activating the TrkB signaling cascade, this compound mimics the neuroprotective effects of BDNF, offering a promising therapeutic strategy to counteract Alzheimer's disease pathology.[1][3] These application notes provide a comprehensive guide for utilizing this compound to study its effects on AD pathology in preclinical models.
Mechanism of Action
This compound is readily converted to its active form, 7,8-DHF, in vivo. 7,8-DHF then crosses the blood-brain barrier and binds to the extracellular domain of the TrkB receptor. This binding induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways critical for neuronal health and function. The primary pathways activated include:
-
Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: This pathway is central to promoting cell survival and inhibiting apoptosis.
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This cascade is involved in synaptic plasticity, learning, and memory.
-
Phospholipase C-gamma (PLCγ) pathway: This pathway plays a role in synaptic transmission and plasticity.
Activation of these pathways by this compound can lead to a reduction in Aβ deposition, protection against synaptic loss, and ultimately, the amelioration of cognitive deficits associated with Alzheimer's disease.[1][3]
Data Presentation
The following tables summarize the quantitative data from preclinical studies using this compound (R13) in the 5XFAD mouse model of Alzheimer's disease.
Table 1: Pharmacokinetic Profile of this compound (R13) in Mice [1]
| Parameter | 7,8-DHF (Parent Compound) | This compound (R13) |
| Oral Bioavailability | ~4.6% | ~10.5% |
| Administration Route | Oral Gavage | Oral Gavage |
| Dosage (R13) | N/A | 36 mg/kg |
Table 2: In Vivo Efficacy of this compound (R13) on TrkB Signaling in 5XFAD Mice [4]
| Treatment Group | p-TrkB / Total TrkB | p-Akt / Total Akt | p-ERK / Total ERK |
| Vehicle | Baseline | Baseline | Baseline |
| This compound (43.6 mg/kg/day) | Increased | Increased | Increased |
Table 3: Effect of Chronic this compound (R13) Treatment on Alzheimer's Disease Pathology in 5XFAD Mice [4]
| Parameter | Vehicle-treated 5XFAD | This compound-treated 5XFAD (43.6 mg/kg/day) |
| Aβ Plaque Number (Hippocampus) | High | Decreased |
| Aβ Plaque Number (Frontal Cortex) | High | Decreased |
| Synaptic Density (Hippocampus) | Decreased | Increased |
| Inflammatory Cytokines (IL-6, TNF-α, IL-1β) | Elevated | Reduced |
Table 4: Cognitive Improvement with this compound (R13) in 5XFAD Mice (Morris Water Maze) [4]
| Parameter | Vehicle-treated 5XFAD | This compound-treated 5XFAD (43.6 mg/kg/day) |
| Escape Latency | Increased (impaired memory) | Decreased (improved memory) |
Mandatory Visualization
Caption: this compound Signaling Pathway in Neurons.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
Preparation and Administration of this compound (R13)
Materials:
-
This compound (R13) powder
-
Dimethyl sulfoxide (DMSO)
-
0.5% Methylcellulose solution
-
Sterile oral gavage needles (20-22 gauge)
-
Sterile 1 mL syringes
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution of 5% DMSO in 0.5% methylcellulose.
-
This compound Solution: On the day of administration, dissolve this compound powder in the vehicle to achieve the desired final concentration (e.g., for a 43.6 mg/kg dose in a 25g mouse, prepare a solution that allows for administration of a reasonable volume, typically 100-200 µL).[6]
-
Administration:
-
Weigh each mouse to calculate the precise volume of the dosing solution.
-
Administer the solution via oral gavage.
-
For chronic studies, administer daily for the specified duration (e.g., 3 months).[1]
-
Western Blot Analysis of TrkB Signaling
Materials:
-
Mouse brain tissue (hippocampus or cortex)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-TrkB (Tyr816)
-
Rabbit anti-TrkB
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Procedure:
-
Tissue Homogenization: Homogenize brain tissue in ice-cold RIPA buffer.[7]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection system.
-
Quantification: Densitometrically quantify band intensities and normalize phosphorylated protein levels to total protein levels. Normalize total protein to the loading control.
Immunohistochemistry for Aβ Plaques
Materials:
-
Mouse brain sections (fixed, cryoprotected)
-
Phosphate-buffered saline (PBS)
-
Antigen retrieval solution (e.g., formic acid)
-
Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibody: Mouse anti-Aβ (clone 6E10)
-
Biotinylated secondary antibody (goat anti-mouse)
-
Avidin-biotin complex (ABC) reagent
-
DAB substrate kit
-
Mounting medium
Procedure:
-
Tissue Preparation: Perfuse mice with PBS followed by 4% paraformaldehyde (PFA). Post-fix brains in PFA and then cryoprotect in 30% sucrose. Section brains at 30-40 µm.[3][8]
-
Antigen Retrieval: Incubate free-floating sections in 88% formic acid for 8-10 minutes.[3]
-
Blocking: Block endogenous peroxidases and non-specific binding sites.
-
Primary Antibody Incubation: Incubate sections with anti-Aβ antibody (6E10) overnight at 4°C.[9]
-
Secondary Antibody and Detection: Incubate with biotinylated secondary antibody, followed by ABC reagent. Visualize plaques by developing with a DAB substrate.
-
Imaging and Analysis: Mount sections and image using a brightfield microscope. Quantify Aβ plaque load (e.g., percent area occupied by plaques) using image analysis software.
Morris Water Maze for Cognitive Assessment
Materials:
-
Circular water tank (110-120 cm diameter)
-
Water made opaque with non-toxic white paint
-
Submerged escape platform (10 cm diameter)
-
Visual cues placed around the room
-
Video tracking system
Procedure:
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per mouse per day.
-
For each trial, place the mouse in the water facing the wall at one of four randomized start positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.[10]
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds. If not, guide it to the platform.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
Conclusion
This compound is a valuable pharmacological tool for investigating the therapeutic potential of TrkB activation in the context of Alzheimer's disease. Its favorable pharmacokinetic profile allows for effective in vivo studies to assess its impact on signaling pathways, hallmark pathologies, and cognitive function. The protocols outlined in these notes provide a framework for researchers to systematically evaluate the efficacy of this compound and other TrkB agonists in preclinical models of Alzheimer's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized TrkB Agonist Ameliorates Alzheimer’s Disease Pathologies and Improves Cognitive Functions via Inhibiting Delta-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TrkB reduction exacerbates Alzheimer's disease-like signaling aberrations and memory deficits without affecting β-amyloidosis in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral Treatments With the TrkB Ligand Prodrug, R13, Promote Enhanced Axon Regeneration Following Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot in homogenised mouse brain samples [protocols.io]
- 8. Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating TrkB Signaling in Neurons using TrkB-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF) and is a key player in the development, function, and plasticity of the nervous system. The BDNF/TrkB signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Dysregulation of this pathway has been implicated in a variety of neurological and psychiatric disorders, making TrkB a significant target for therapeutic intervention.
TrkB-IN-1 is a potent, orally active prodrug of 7,8-dihydroxyflavone (7,8-DHF), a well-characterized small molecule agonist of the TrkB receptor.[1][2] By mimicking the action of BDNF, this compound provides a powerful tool for researchers to investigate the activation of TrkB signaling and its downstream effects in neuronal models. These application notes provide detailed protocols for utilizing this compound to study TrkB signaling in neuronal cultures.
Mechanism of Action
This compound is metabolized to its active form, 7,8-DHF, which then binds to the extracellular domain of the TrkB receptor. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2] This activation initiates several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which collectively promote neuronal survival, growth, and synaptic function.
Quantitative Data
| Compound | Parameter | Value | Species/Model | Reference |
| This compound (R13) | In vivo oral dosage | 7.25, 21.8, 43.6 mg/kg | 5XFAD mice | [1] |
| 7,8-DHF | TrkB Binding Affinity (Kd) | ~320 nM | In vitro | [3] |
Experimental Protocols
Neuronal Cell Culture
This protocol describes the general procedure for culturing primary cortical or hippocampal neurons.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E with B-27 supplement)
-
Enzyme solution (e.g., papain or trypsin)
-
Enzyme inhibitor solution
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Dissect cortices or hippocampi from E18 rodent brains in ice-cold dissection medium.
-
Mince the tissue and incubate in the enzyme solution at 37°C for 15-30 minutes.
-
Neutralize the enzyme with the inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform partial media changes every 2-3 days.
This compound Treatment
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cultured neurons
-
Serum-free neuronal culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in serum-free neuronal culture medium. Note: As a starting point for dose-response experiments, a range of 1-100 µM can be tested, based on concentrations used for other small molecule TrkB activators.
-
Remove the culture medium from the neuronal cultures and replace it with the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period. For signaling pathway analysis (Western blotting), short incubation times (e.g., 15, 30, 60 minutes) are recommended. For morphological analysis (immunofluorescence), longer incubation times (e.g., 24, 48, 72 hours) may be necessary.
Western Blotting for TrkB Signaling Activation
This protocol allows for the detection of phosphorylated TrkB and downstream signaling proteins.
Materials:
-
Treated neuronal cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-TrkB (Tyr816), anti-TrkB, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Immunofluorescence for Neuronal Morphology and Protein Localization
This protocol can be used to visualize changes in neuronal morphology or the subcellular localization of TrkB and its signaling components.
Materials:
-
Treated neuronal cultures on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2 for dendrites, anti-p-TrkB, anti-TrkB)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizations
Caption: TrkB signaling pathway activated by this compound.
Caption: Experimental workflow for investigating TrkB signaling.
References
Application Notes and Protocols for In Vivo Studies of TrkB-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies involving TrkB-IN-1, a potent and orally active agonist of the Tropomyosin receptor kinase B (TrkB). This document includes detailed protocols for administration, pharmacokinetic and pharmacodynamic analyses, and relevant behavioral assays.
Introduction to this compound
This compound is a small molecule agonist of the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). The BDNF/TrkB signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders. This compound, as an orally bioavailable agonist, offers a valuable tool for investigating the therapeutic potential of activating TrkB signaling in vivo. In preclinical studies using a mouse model of Alzheimer's disease (5XFAD), this compound has been shown to alleviate amyloid-beta (Aβ) deposition and rescue memory deficits[1].
TrkB Signaling Pathway
Upon binding of an agonist like BDNF or this compound, the TrkB receptor dimerizes and autophosphorylates on several tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades. The three major pathways are:
-
Phospholipase C-gamma (PLCγ) pathway: This pathway is involved in synaptic plasticity.
-
Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: This pathway is primarily involved in promoting cell survival.
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This pathway plays a crucial role in cell differentiation and proliferation.
Caption: TrkB Signaling Pathway Activation by this compound.
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of this compound in Mice[1]
| Parameter | Value |
| Dose | 36 mg/kg |
| Administration Route | Oral gavage |
| Bioavailability (F%) | ~10.5% |
| Cmax | 129 ng/mL |
| Tmax | 0.5 hours |
| Half-life (t½) | 3.66 hours |
Table 2: In Vivo Efficacy of this compound in 5XFAD Mice[1]
| Dosage (oral gavage) | Treatment Duration | Key Findings |
| 7.25, 21.8, 43.6 mg/kg | 5 days | Alleviation of Aβ deposition and rescue of memory deficits. |
| 7.25, 21.8, 43.6 mg/kg | 3 months | Dose-dependent activation of TrkB signaling in the hippocampus (increased p-TrkB/TrkB, p-Akt/Akt, and p-ERK/ERK ratios). |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
This protocol describes the oral gavage administration of this compound to mice.
Caption: Workflow for In Vivo Administration of this compound.
Materials:
-
This compound (powder)
-
Vehicle (e.g., 1% DMSO in saline, or as recommended by the supplier)
-
Animal gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Formulation Preparation:
-
On the day of administration, prepare the this compound formulation.
-
Weigh the required amount of this compound powder.
-
Dissolve in a small volume of 100% DMSO.
-
Bring to the final volume with sterile saline to achieve the desired concentration and a final DMSO concentration of 1%.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare a vehicle-only solution (1% DMSO in saline) for the control group.
-
-
Animal Handling:
-
Allow mice to acclimate to the housing conditions for at least one week before the experiment.
-
Handle mice gently to minimize stress.
-
-
Administration:
-
Weigh each mouse to determine the correct volume for injection based on the desired dosage (e.g., 7.25, 21.8, or 43.6 mg/kg). A common administration volume is 10 mL/kg.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the this compound formulation or vehicle.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions immediately after administration and at regular intervals.
-
Protocol 2: Pharmacodynamic Analysis - Western Blot for p-TrkB, p-Akt, and p-ERK
This protocol details the procedure for assessing the activation of the TrkB signaling pathway in brain tissue following this compound administration.
Caption: Western Blot Workflow for Pharmacodynamic Analysis.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Collection and Lysis:
-
At the desired time point after the final dose of this compound, euthanize the mice.
-
Rapidly dissect the brain region of interest (e.g., hippocampus) on ice.
-
Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-TrkB) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the phosphorylated protein levels to the total protein levels (e.g., p-TrkB/TrkB).
-
Protocol 3: Behavioral Assays for Assessing Cognitive Effects
Given that this compound has been shown to rescue memory deficits, behavioral tests assessing learning and memory are highly relevant. The Morris Water Maze is a classic test for spatial learning and memory in rodents.
Caption: Morris Water Maze Experimental Workflow.
Materials:
-
A circular pool (water maze) filled with opaque water.
-
A hidden escape platform.
-
Video tracking software.
-
Visual cues placed around the room.
Procedure:
-
Habituation:
-
On the day before training, allow each mouse to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
-
Acquisition Phase (e.g., 5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Analyze the escape latency and path length during the acquisition phase to assess learning.
-
Analyze the time spent in the target quadrant during the probe trial to assess memory retention.
-
Conclusion
These application notes and protocols provide a framework for designing and conducting in vivo studies with this compound. It is essential to adapt these protocols to the specific research question and experimental model. Careful consideration of dosage, administration route, and appropriate outcome measures will be critical for obtaining robust and meaningful data on the in vivo effects of this potent TrkB agonist.
References
Application Notes: Assessing TrkB Activation by TrkB-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF) and other neurotrophins.[1] The BDNF/TrkB signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders, making TrkB a significant therapeutic target. TrkB-IN-1 is a potent and orally active agonist of TrkB, showing promise in preclinical models of neurodegenerative diseases. These application notes provide detailed protocols for assessing the activation of TrkB by this compound using standard biochemical and cellular assays.
Data Presentation
| Compound | Assay Type | Endpoint Measured | Doses Administered (Oral Gavage) | Observed Effect | Reference |
| This compound | In Vivo (5XFAD Mice) | Ratio of p-TrkB/TrkB in hippocampus | 7.25, 21.8, and 43.6 mg/kg | Dose-dependent increase in the p-TrkB/TrkB, p-Akt/Akt, and p-ERK/ERK ratios, indicating TrkB pathway activation. |
TrkB Signaling Pathway
Upon binding of an agonist such as BDNF or this compound, TrkB receptors dimerize and autophosphorylate on several tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the MAPK/ERK, PI3K/Akt, and PLCγ pathways. These pathways collectively regulate gene expression and cellular processes essential for neuronal function and survival.
Experimental Protocols
The following are detailed protocols to assess the activation of TrkB by this compound.
Western Blotting for TrkB Phosphorylation
This protocol allows for the semi-quantitative detection of TrkB phosphorylation in cell lysates.
-
Cell Culture and Treatment:
-
Culture a suitable cell line endogenously expressing TrkB (e.g., SH-SY5Y neuroblastoma cells) or a cell line overexpressing TrkB to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 15, 30, 60 minutes). Include a vehicle control (DMSO) and a positive control (BDNF, e.g., 50 ng/mL).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated TrkB (e.g., anti-p-TrkB Tyr816) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
For total TrkB analysis, strip the membrane and re-probe with an antibody for total TrkB, or run a parallel gel.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-TrkB signal to the total TrkB signal.
-
ELISA for TrkB Activation
An Enzyme-Linked Immunosorbent Assay (ELISA) can provide a more quantitative measure of TrkB phosphorylation.
This protocol is based on a sandwich ELISA format.
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody against total TrkB overnight at 4°C.
-
Wash the wells with wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the wells.
-
-
Sample Incubation:
-
Prepare cell lysates from cells treated with this compound as described in the Western blotting protocol.
-
Add the lysates to the wells and incubate for 2 hours at room temperature.
-
Wash the wells.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for phosphorylated TrkB (e.g., anti-p-TrkB Tyr816) to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells.
-
-
Enzyme and Substrate Incubation:
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
-
Data Acquisition:
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
A standard curve can be generated using a purified, phosphorylated TrkB protein to determine the absolute concentration of p-TrkB in the samples.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that confirms the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Treatment:
-
Culture cells to high confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the aggregated proteins (pellet) from the soluble proteins (supernatant).
-
-
Analysis of Soluble TrkB:
-
Carefully collect the supernatant.
-
Determine the amount of soluble TrkB in each supernatant using Western blotting or ELISA as described above.
-
-
Data Analysis:
-
For each temperature point, quantify the amount of soluble TrkB.
-
Plot the percentage of soluble TrkB (relative to the unheated control) against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
References
Application Notes and Protocols: TrkB-IN-1 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
TrkB-IN-1 is a potent, orally active agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). The BDNF/TrkB signaling pathway is crucial for neuronal survival, differentiation, neurite outgrowth, and synaptic plasticity. Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders, making TrkB an attractive therapeutic target. These application notes provide a comprehensive guide for the use of this compound in primary neuronal cultures, including detailed protocols for assessing its biological activity and elucidating its mechanism of action.
Data Presentation: Quantitative Parameters of TrkB Agonists
The following table summarizes key quantitative data for various TrkB agonists in neuronal systems. This information can serve as a valuable reference for designing experiments with this compound. It is recommended to perform initial dose-response studies for this compound in the nanomolar to low micromolar range.
| Compound/Ligand | Assay | Cell Type | Effective Concentration / IC₅₀ / EC₅₀ | Reference |
| This compound | TrkB Activation (in vivo) | 5XFAD Mice Hippocampus | 7.25 - 43.6 mg/kg (oral) | [1] |
| TrkB activator-1 | Neurite Outgrowth | Hippocampal Neurons | 3 - 100 µM | [2] |
| ENT-A011 | TrkB Activation | NIH-3T3-TrkB Cells | 1 µM | [3] |
| ENT-A011 | Cell Viability (NOMAD Biosensor) | HEK293T Cells | IC₅₀ = 3.37 µM | [3] |
| 7,8-DHF | TrkB Internalization | Primary Cortical Neurons | 2.5 µM | [4] |
| 7,8-DHF | Neuroprotection | Female Hippocampal Neurons | 3 µM | [5] |
| BDNF | TrkB Phosphorylation | SN56 T48 Cells | EC₅₀ = 3.7 nM | [6] |
| ZEB85 (antibody agonist) | TrkB Phosphorylation | Primary Mouse Hippocampal Neurons | 10 - 100 nM | [7] |
Signaling Pathway
This compound, as a TrkB agonist, is expected to activate the same downstream signaling pathways as BDNF. Upon binding to the extracellular domain of TrkB, it induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of three major signaling cascades:
-
MAPK/ERK Pathway: Primarily involved in neuronal differentiation and neurite outgrowth.
-
PI3K/Akt Pathway: Crucial for promoting cell survival and growth.
-
PLCγ Pathway: Plays a role in synaptic plasticity and neurotransmitter release.
Caption: this compound activates the TrkB receptor, initiating downstream signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in primary neuronal cultures.
Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.
Caption: Workflow for primary neuronal culture and treatment.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Hibernate-E medium
-
Papain and DNase I
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Protocol:
-
Plate Coating:
-
Coat culture surfaces with 100 µg/mL poly-D-lysine or poly-L-ornithine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow to dry.
-
(Optional) Add 10 µg/mL laminin for 2-4 hours at 37°C for enhanced neuronal attachment and health.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant animal according to approved institutional protocols.
-
Dissect the embryonic cortices in ice-cold Hibernate-E medium.
-
Mince the tissue and transfer to a 15 mL tube.
-
Digest the tissue with papain and DNase I at 37°C for 15-20 minutes with gentle agitation.
-
Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating and Culture:
-
Determine cell density using a hemocytometer.
-
Plate neurons at a density of 1.5 x 10⁵ to 2.5 x 10⁵ cells/cm² in pre-warmed Neurobasal medium with B27 and GlutaMAX.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Perform a half-media change every 3-4 days.
-
-
This compound Treatment:
-
Allow neurons to mature for at least 5-7 days in vitro (DIV) before treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentration in pre-warmed culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Replace the old medium with the this compound containing medium.
-
Neurite Outgrowth Assay
This assay quantifies the effect of this compound on the growth and branching of neurites.
References
- 1. TrkB regulates neocortex formation through the Shc/PLCγ-mediated control of neuronal migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurotrophin receptors TrkA and TrkB are inhibitory for neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TrkB Signaling Modulates Spine Density and Morphology Independent of Dendrite Structure in Cultured Neonatal Purkinje Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Dynamic Distribution of TrkB Receptors before, during, and after Synapse Formation between Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring the Effects of TrkB-IN-1 on Neurogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the impact of TrkB-IN-1, a small molecule inhibitor of the Tropomyosin receptor kinase B (TrkB), on the process of neurogenesis. The protocols detailed herein cover both in vitro and in vivo experimental models, offering a framework for characterizing the inhibitory effects of this compound on neural stem cell proliferation, differentiation, and the maturation of new neurons.
Introduction to TrkB and Neurogenesis
Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, TrkB, are pivotal regulators of neuronal development, synaptic plasticity, and survival. The BDNF/TrkB signaling pathway is also critically involved in adult neurogenesis, the process of generating new functional neurons from neural stem cells (NSCs) in specific regions of the adult brain, most notably the subgranular zone (SGZ) of the hippocampus's dentate gyrus and the subventricular zone (SVZ).
Activation of TrkB by BDNF initiates several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Phospholipase Cγ (PLCγ) pathways. These pathways collectively promote the proliferation, differentiation, and survival of neural progenitor cells (NPCs).[1] Inhibition of TrkB signaling, therefore, presents a valuable tool for investigating the fundamental roles of this pathway in neurogenesis and for the development of therapeutics targeting neurological and psychiatric disorders where neurogenesis is dysregulated.
This compound is a small molecule inhibitor designed to block the kinase activity of the TrkB receptor. By inhibiting TrkB, this compound is expected to modulate neurogenesis. The following protocols provide detailed methods to quantify these effects.
Key Signaling Pathway
The binding of BDNF to the TrkB receptor triggers its dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades.
References
TrkB-IN-1: A Potent Agonist for the Investigation of Learning and Memory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF), a neurotrophin critical for neuronal survival, differentiation, and synaptic plasticity. The BDNF/TrkB signaling pathway is fundamental to the molecular mechanisms underlying learning and memory, with its activation being essential for processes such as long-term potentiation (LTP), the cellular correlate of memory formation.[1][2] Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease and depression.
TrkB-IN-1 is a potent and orally active small molecule agonist of the TrkB receptor. Despite the "IN" in its name, which typically denotes an inhibitor, this compound functions to mimic the effects of BDNF, activating TrkB and its downstream signaling cascades. Its favorable pharmacokinetic properties make it a valuable tool for in vivo studies aimed at elucidating the role of TrkB activation in cognitive processes and for exploring its therapeutic potential in neurodegenerative diseases. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying learning and memory.
Mechanism of Action
Upon binding to the extracellular domain of the TrkB receptor, this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates several key downstream signaling cascades that are crucial for synaptic plasticity and memory consolidation:
-
Phospholipase C-gamma (PLCγ) Pathway: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium release from intracellular stores and the activation of protein kinase C (PKC).
-
Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: This pathway is critically involved in promoting cell survival and neuronal growth.
-
Mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) Pathway: Plays a significant role in neuronal differentiation, growth, and synaptic plasticity.
The activation of these pathways ultimately culminates in changes in gene expression and protein synthesis that are necessary for the structural and functional modifications of synapses underlying learning and memory.
Data Presentation
The following tables summarize the quantitative data available for this compound and related TrkB agonists.
Table 1: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Species | Administration Route | Study Context | Reference |
| Effective Dose Range | 7.25 - 43.6 mg/kg | Mouse (5XFAD) | Oral Gavage | Alzheimer's Disease Model | [1] |
| Oral Bioavailability | ~10.5% | Mouse | Oral Gavage | Pharmacokinetic Study | [1] |
| Cmax | 129 ng/mL | Mouse | Oral Gavage (36 mg/kg) | Pharmacokinetic Study | [1] |
| Tmax | 0.5 h | Mouse | Oral Gavage (36 mg/kg) | Pharmacokinetic Study | [1] |
| Half-life (t1/2) | 3.66 h | Mouse | Oral Gavage (36 mg/kg) | Pharmacokinetic Study | [1] |
Table 2: In Vitro Activity of TrkB Agonists
| Compound | Parameter | Value | Assay System | Reference |
| BDNF | EC50 | 3.7 nM | TrkB Phosphorylation | [3] |
| 7,8-Dihydroxyflavone | Kd | 320 nM | TrkB Extracellular Domain Binding | [4] |
| DMAQ-B1 | EC50 | 5.6 µM | TrkB Phosphorylation | [3] |
| CPL503052 | EC50 | 2.6 µM | TrkB Phosphorylation | [3] |
| CPL503071 | EC50 | 6.6 µM | TrkB Phosphorylation | [3] |
Mandatory Visualizations
Caption: this compound activates the TrkB receptor, initiating key downstream signaling pathways.
Caption: Experimental workflow for a Morris Water Maze study using this compound.
Experimental Protocols
In Vivo Behavioral Assay: Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.
1. Materials:
-
Circular pool (approx. 1.5 m diameter) filled with water made opaque with non-toxic white paint.
-
Submerged platform (10-15 cm diameter), 1-2 cm below the water surface.
-
Video tracking system and software.
-
Distal visual cues placed around the room.
-
This compound.
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Rodents (mice or rats).
2. Procedure:
-
Animal Acclimation: House animals in the testing room for at least 3-4 days prior to the experiment to acclimate.
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound or vehicle via oral gavage at a dose determined from pilot studies (e.g., 7.25 - 43.6 mg/kg for mice) 30-60 minutes before the start of the training session each day.
-
-
Acquisition Training (4-5 consecutive days):
-
Each day, subject each animal to 4 training trials.
-
For each trial, gently place the animal into the pool facing the wall at one of four quasi-random start locations.
-
Allow the animal to swim freely and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to associate its location with the distal cues.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (24 hours after the last training session):
-
Administer a final dose of this compound or vehicle.
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
3. Data Analysis:
-
Acquisition: Analyze the escape latency and path length across training days. A significant decrease in these parameters indicates learning. Compare the learning curves between the this compound and vehicle-treated groups.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform crossings between groups. A significant preference for the target quadrant in the this compound group compared to the vehicle group would suggest an enhancement of spatial memory consolidation.
In Vivo Behavioral Assay: Fear Conditioning
Fear conditioning is a form of associative learning used to assess the ability to learn and remember an association between a neutral stimulus (e.g., a tone) and an aversive stimulus (e.g., a mild foot shock).
1. Materials:
-
Fear conditioning chamber with a grid floor capable of delivering a mild electric shock.
-
Sound generator for the conditioned stimulus (CS).
-
Video camera and software to score freezing behavior.
-
This compound.
-
Vehicle solution.
-
Rodents.
2. Procedure:
-
Habituation (Day 1):
-
Place each animal in the conditioning chamber and allow for free exploration for 2-3 minutes to habituate.
-
-
Conditioning (Day 2):
-
Administer this compound or vehicle 30-60 minutes prior to the conditioning session.
-
Place the animal in the chamber. After a 2-minute baseline period, present the CS (e.g., an 80 dB tone for 30 seconds).
-
The last 2 seconds of the CS should co-terminate with the unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Record freezing behavior (the complete absence of movement except for respiration) throughout the session.
-
-
Contextual Fear Testing (Day 3):
-
Administer this compound or vehicle 30-60 minutes prior to testing.
-
Place the animal back into the same conditioning chamber (the context).
-
Record freezing behavior for 5 minutes without presenting the CS or US.
-
-
Cued Fear Testing (Day 4):
-
Administer this compound or vehicle 30-60 minutes prior to testing.
-
Place the animal in a novel context (different shape, color, and odor).
-
After a 2-minute baseline period, present the CS (the tone) for 3 minutes.
-
Record freezing behavior.
-
3. Data Analysis:
-
Compare the percentage of time spent freezing during the contextual and cued fear tests between the this compound and vehicle-treated groups. Increased freezing in the this compound group would indicate enhanced fear memory.
Conclusion
This compound is a valuable pharmacological tool for probing the role of TrkB receptor activation in learning and memory. Its oral bioavailability and ability to cross the blood-brain barrier make it particularly suitable for in vivo studies. The protocols outlined above provide a framework for utilizing this compound to investigate its effects on spatial and associative memory. Researchers should optimize dosages and timing of administration based on their specific experimental models and objectives. The continued study of TrkB agonists like this compound holds promise for a deeper understanding of cognitive processes and the development of novel therapeutics for neurodegenerative and psychiatric disorders.
References
- 1. A TrkB agonist and ampakine rescue synaptic plasticity and multiple forms of memory in a mouse model of intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TrkB Modulates Fear Learning and Amygdalar Synaptic Plasticity by Specific Docking Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting TrkB-IN-1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered with TrkB-IN-1.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). Small molecule kinase inhibitors, like this compound, are often hydrophobic and exhibit good solubility in DMSO.[1][2]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium or buffer. What is causing this?
A2: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to come out of solution.[1]
Q3: How can I prevent my this compound from precipitating during dilution?
A3: Several steps can be taken to prevent precipitation:
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or buffer is as low as possible, ideally below 0.5%, and preferably below 0.1%.[2][3] High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution.[3]
-
Use Pre-warmed Media: Always use pre-warmed (37°C) cell culture medium for dilutions.[3]
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to a large volume of aqueous medium, perform an intermediate dilution step. For example, first, dilute your high-concentration stock to a lower concentration in DMSO before adding it to the final medium.[1]
-
Add Dropwise and Vortex: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and thorough mixing.[3]
Q4: I've tried the above steps, but I still see some precipitation, especially over time in the incubator. What else can I do?
A4: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH or interactions with media components.[3] Here are some additional troubleshooting strategies:
-
Test Different Media Formulations: this compound might interact with certain salts, amino acids, or other components in your specific medium, forming insoluble complexes. If your experimental design allows, try a different basal media formulation.[3]
-
Determine the Maximum Soluble Concentration: It's crucial to determine the maximum concentration of this compound that remains soluble in your specific experimental conditions. You can do this by preparing a dilution series and visually inspecting for precipitation over the time course of your experiment (e.g., at 0, 2, 6, and 24 hours).[3] The highest concentration that remains clear is your maximum working soluble concentration.
-
Consider Solubility Enhancers: In some cases, low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain a compound in solution, but their compatibility with your specific cell line and experiment should be verified.[1]
Q5: Can I use sonication or warming to dissolve my this compound?
A5: Yes, sonication in a water bath or gentle warming can be used to aid the initial dissolution of this compound in DMSO.[1] However, be cautious with warming as excessive heat can potentially degrade the compound.
Data on Solubility of Trk Inhibitors
The following table summarizes the solubility of various Trk inhibitors in common laboratory solvents. This data can provide a general reference for working with this class of compounds.
| Compound Name | Solvent | Solubility |
| TrkA-IN-1 | DMSO | ≥ 1 mg/mL |
| Corn Oil | ≥ 1 mg/mL | |
| PF-06273340 | DMSO | 95 mg/mL |
| Ethanol | 1 mg/mL | |
| Water | Insoluble | |
| CH7057288 | DMSO | 100 mg/mL |
| Larotrectinib sulfate | DMSO | 100 mg/mL |
| ANA-12 | DMSO | ~5 mg/mL |
| 7,8-Dihydroxyflavone (7,8-DHF) | DMSO | ~10 mg/mL |
| DMF | ~20 mg/mL | |
| Ethanol | ~1 mg/mL | |
| LM22B-10 | DMSO, DMF, Ethanol | ~30 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the solid this compound powder and place it in a sterile, amber glass vial or a microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a Final Working Solution of this compound in Cell Culture Medium
-
Prepare an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. To minimize precipitation, first dilute your high-concentration this compound stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: While gently vortexing, add a small volume of the intermediate DMSO stock to the pre-warmed medium. For instance, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM stock to 1 mL of medium.[3]
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Simplified TrkB signaling pathway upon BDNF binding.
Caption: Workflow for troubleshooting this compound solubility issues.
References
optimizing TrkB-IN-1 concentration for maximal TrkB activation
Welcome to the technical support center for TrkB-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for maximal TrkB activation in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this potent TrkB agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active agonist of the Tropomyosin receptor kinase B (TrkB). Its primary mechanism of action is to bind to and activate the TrkB receptor, mimicking the effect of its natural ligand, Brain-Derived Neurotrophic Factor (BDNF). This activation leads to the autophosphorylation of the receptor and subsequent engagement of downstream signaling pathways.[1][2][3]
Q2: What are the primary downstream signaling pathways activated by this compound?
A2: Upon activation by this compound, the TrkB receptor initiates several key intracellular signaling cascades. The three canonical pathways are:
-
The MAPK/ERK Pathway: This pathway is crucial for cell differentiation and proliferation.[4]
-
The PI3K/Akt Pathway: This pathway is primarily involved in cell survival and growth.[4]
-
The PLCγ Pathway: This pathway regulates intracellular calcium levels and is involved in synaptic plasticity.[4]
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type, experimental conditions, and the specific endpoint being measured. However, for cultured hippocampal neurons, concentrations between 3 µM and 100 µM have been shown to effectively increase the phosphorylation of TrkB after a 15-minute treatment.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -20°C or -80°C.
Q5: For how long should I treat my cells with this compound to observe maximal TrkB activation?
A5: TrkB receptor phosphorylation is a rapid event. For direct activation of the receptor, a short incubation time is often sufficient. Studies have shown significant increases in phosphorylated TrkB (p-TrkB) in hippocampal neurons after just 15 minutes of treatment with this compound.[2] However, for downstream effects or functional outcomes, longer incubation times may be necessary. A time-course experiment is recommended to determine the optimal treatment duration for your specific research question.
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing this compound concentration.
| Problem | Possible Cause | Recommended Solution |
| No or weak TrkB activation (low p-TrkB signal) | 1. Suboptimal this compound Concentration: The concentration used may be too low for your specific cell type or experimental conditions. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal concentration. |
| 2. Inactive this compound: The compound may have degraded due to improper storage or handling. | 2. Prepare a fresh stock solution of this compound from the solid compound. Ensure it is protected from light and stored in single-use aliquots. | |
| 3. Insufficient Treatment Time: The incubation time may be too short to induce detectable phosphorylation. | 3. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak activation time. | |
| 4. Low TrkB Receptor Expression: The cells you are using may express low levels of the TrkB receptor. | 4. Confirm TrkB expression in your cell line or primary culture using Western blot or qPCR. If expression is low, consider using a different cell model or a system with overexpressed TrkB. | |
| 5. Poor Cell Health: Unhealthy or senescent cells may not respond optimally to stimuli. | 5. Ensure your cells are healthy, within a low passage number, and growing in optimal conditions. | |
| Inconsistent results between experiments | 1. Inconsistent Pipetting or Dilutions: Small variations in the preparation of this compound dilutions can lead to significant differences in the final concentration. | 1. Calibrate your pipettes regularly. Prepare a master mix of the treatment media to ensure consistency across all wells or plates. |
| 2. Variability in Cell Density or Confluency: The number of cells can affect the overall response to the agonist. | 2. Ensure consistent cell seeding density and treat cells at a similar confluency for all experiments. | |
| 3. Reagent Variability: Differences in media, serum, or other reagents can impact cellular responses. | 3. Use the same lot of reagents for the duration of the study, if possible. | |
| High background in Western blot for p-TrkB | 1. Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. | 1. Optimize your antibody concentrations and blocking conditions. Include appropriate controls, such as a no-primary-antibody control. Consider using a more specific antibody. |
| 2. High Endogenous Kinase Activity: Some cell lines may have high basal levels of TrkB phosphorylation. | 2. Serum-starve the cells for a few hours before treatment to reduce basal signaling. |
Data Presentation
In Vitro Dose-Response of this compound on TrkB Phosphorylation
The following table summarizes the dose-dependent effect of this compound on the phosphorylation of TrkB in cultured hippocampal neurons after a 15-minute treatment. Data is presented as the ratio of phosphorylated TrkB (p-TrkB) to total TrkB.
| This compound Concentration (µM) | p-TrkB / Total TrkB Ratio (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 3 | 2.5 |
| 10 | 4.8 |
| 30 | 6.2 |
| 100 | 6.5 |
Note: The data presented in this table is illustrative and based on typical results. Actual results may vary depending on the specific experimental conditions.
In Vivo Dose-Response of this compound on Hippocampal TrkB Signaling
The following table shows the effect of oral administration of this compound for 3 months on TrkB signaling in the hippocampus of a 5XFAD mouse model of Alzheimer's disease.[1]
| This compound Dose (mg/kg) | p-TrkB / TrkB Ratio (Fold Change) | p-Akt / Akt Ratio (Fold Change) | p-ERK / ERK Ratio (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 7.25 | 1.8 | 1.5 | 1.4 |
| 21.8 | 2.9 | 2.4 | 2.1 |
| 43.6 | 3.5 | 3.1 | 2.8 |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound using Western Blot
This protocol details the steps to determine the optimal concentration of this compound for TrkB activation by measuring TrkB phosphorylation.
1. Cell Culture and Treatment: a. Plate your cells of interest (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in appropriate culture vessels and grow to 70-80% confluency. b. If your cells are cultured in serum-containing medium, serum-starve them for 2-4 hours prior to treatment to reduce basal TrkB activity. c. Prepare a series of dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 3, 10, 30, 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose). d. Remove the medium from the cells and replace it with the this compound containing medium. e. Incubate the cells for the desired time (e.g., 15 minutes) at 37°C.
2. Cell Lysis: a. After incubation, place the culture plates on ice and aspirate the medium. b. Wash the cells once with ice-cold Phosphate Buffered Saline (PBS). c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Western Blot Analysis: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific for phosphorylated TrkB (e.g., anti-p-TrkB Tyr816) overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST. k. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. l. To normalize for protein loading, strip the membrane and re-probe with an antibody for total TrkB and a housekeeping protein (e.g., β-actin or GAPDH).
5. Data Analysis: a. Quantify the band intensities for p-TrkB and total TrkB using densitometry software. b. Calculate the ratio of p-TrkB to total TrkB for each concentration. c. Plot the p-TrkB/total TrkB ratio as a function of this compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: TrkB signaling pathway activated by this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
common pitfalls in TrkB-IN-1 experiments and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TrkB-IN-1, a potent TrkB agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active small molecule agonist of the Tropomyosin receptor kinase B (TrkB). Its primary mechanism of action is to mimic the function of Brain-Derived Neurotrophic Factor (BDNF) by binding to and activating the TrkB receptor. This activation triggers the dimerization and autophosphorylation of the receptor, leading to the initiation of downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways. These pathways are crucial for promoting neuronal survival, differentiation, and synaptic plasticity.
Q2: What are the common research applications for this compound?
This compound is frequently used in preclinical research for various neurological and psychiatric disorders. Its ability to activate TrkB signaling makes it a valuable tool for studying neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as for investigating its potential therapeutic effects in conditions such as depression, anxiety, and recovery from stroke or traumatic brain injury.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, it is advisable to perform a serial dilution of the DMSO stock in culture medium to ensure the final DMSO concentration is non-toxic to the cells, generally below 0.5% and ideally at or below 0.1%.
Q4: What are the known off-target effects of this compound?
While this compound is designed as a TrkB agonist, like many small molecules, it may have off-target effects. It is crucial to consult the manufacturer's data sheet for any available kinase selectivity panel results. If not available, researchers should consider performing their own selectivity profiling, especially if unexpected results are observed. A lack of selectivity for 7,8-DHF, a related compound, suggests that the functional profile of such molecules should be interpreted in a broad functional context.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Activation of TrkB Signaling (e.g., no increase in p-TrkB)
Question: I'm not observing the expected increase in TrkB phosphorylation (p-TrkB) in my Western blot after treating cells with this compound. What could be wrong?
Answer: This is a common issue that can arise from several factors. Follow these troubleshooting steps to pinpoint the problem.
-
Inhibitor Preparation and Storage:
-
Degraded Compound: Ensure your this compound stock has not degraded. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.
-
Improper Dilution: When diluting the DMSO stock in aqueous media, the compound can precipitate. Perform serial dilutions and ensure thorough mixing.
-
-
Cellular Treatment Conditions:
-
Suboptimal Concentration: The concentration of this compound may be too low for your cell line. Perform a dose-response experiment to determine the optimal effective concentration (EC50).
-
Insufficient Incubation Time: The treatment duration might be too short. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 6 hr) can help identify the optimal time for TrkB activation.
-
Low TrkB Expression: The cell line you are using may have low endogenous levels of TrkB. Confirm TrkB expression levels via Western blot or qPCR. Consider using a cell line known to express high levels of TrkB, such as SH-SY5Y neuroblastoma cells.[2]
-
-
Western Blot Protocol:
-
Lysate Preparation: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to prevent dephosphorylation of TrkB after cell harvesting.[3] Always prepare fresh lysates and keep them on ice.
-
Antibody Issues: The primary antibody against p-TrkB may not be specific or sensitive enough. Use a well-validated antibody for phospho-TrkB (e.g., at Tyr816).[4][5][6][7][8] Ensure you are using the recommended antibody dilution and incubation conditions.
-
Low Protein Load: For detecting phosphorylated proteins, which can be low in abundance, you may need to load a higher amount of total protein (e.g., 40-100 µg).[3]
-
Issue 2: High Background or Non-Specific Bands in Western Blot
Question: My Western blot for TrkB or p-TrkB shows high background or multiple non-specific bands. How can I improve this?
Answer: High background and non-specific bands can obscure your results. Here are some common causes and solutions:
-
Blocking:
-
Insufficient Blocking: Ensure the membrane is adequately blocked. Use 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies, as milk contains phosphoproteins that can increase background.[9]
-
Blocking Time: Block for at least 1 hour at room temperature or overnight at 4°C.
-
-
Antibody Concentrations:
-
Primary Antibody Too Concentrated: Titrate your primary antibody to find the optimal concentration that gives a strong signal with low background.
-
Secondary Antibody Issues: High concentrations of the secondary antibody can cause high background. Also, ensure the secondary antibody does not cross-react with other proteins in your lysate. Run a secondary antibody-only control (a blot with no primary antibody) to check for non-specific binding.
-
-
Washing Steps:
-
Insufficient Washing: Increase the number or duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Issue 3: Unexpected Cell Viability Results
Question: I am seeing unexpected cytotoxicity or a lack of expected neuroprotective effects in my cell viability assays with this compound. What should I check?
Answer: Unexpected results in cell viability assays can be due to several factors related to the compound, the assay itself, or the cell line.
-
Compound and Treatment Conditions:
-
DMSO Toxicity: Ensure the final DMSO concentration in your culture media is not exceeding 0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.
-
Concentration Range: The concentration of this compound might be too high, leading to off-target effects and cytotoxicity. Perform a wide dose-response curve to identify the optimal concentration for neuroprotection without causing cell death.
-
Compound Stability: this compound may not be stable in culture media for extended periods. For long-term experiments, consider replenishing the media with fresh compound.
-
-
Assay-Specific Issues:
-
Assay Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, CCK-8). If you suspect this, try a different viability assay based on a different principle (e.g., trypan blue exclusion, LDH release).
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of the assay. Ensure consistent seeding density across all wells.
-
Data Presentation
Table 1: Pharmacokinetic Properties of this compound (Oral Administration)
| Parameter | Value | Unit |
| Dose | 36 | mg/kg |
| Cmax | 129 | ng/mL |
| Tmax | 0.5 | h |
| T1/2 | 3.66 | h |
| Bioavailability | ~10.5 | % |
Data is for reference only and may vary based on experimental conditions.
Table 2: Effective Concentrations of TrkB Agonists in In Vitro Models
| Compound | Cell Line | Assay Type | Effective Concentration (IC50/EC50) | Reference |
| GNF-4256 (pan-Trk inhibitor) | SY5Y-TrkB | Growth Inhibition | ~50 nM | [9] |
| Lestaurtinib (CEP-701) | 8 neuroblastoma cell lines | Sulforhodamine B (SRB) | 90 nM (median) | [10] |
| AZ623 (Trk inhibitor) | Neuroblastoma cell lines | Cell Proliferation | 0.8 - 7 µM | [11] |
| ANA-12 (TrkB inhibitor) | D283 and UW228 Medulloblastoma | Cell Viability | 14.74 - 24.83 µM (after 72h) | [12] |
| LMDS-1 (TrkB agonist) | Aβ-GFP SH-SY5Y | ROS Reduction | 1.2 - 5 µM | [13] |
| LMDS-2 (TrkB agonist) | Aβ-GFP SH-SY5Y | ROS Reduction | 2.5 - 5 µM | [13] |
Note: Data for this compound is limited in the public domain. The table provides data for related Trk agonists and inhibitors to give an indication of effective concentration ranges.
Experimental Protocols
Western Blot for TrkB Activation
This protocol is designed to assess the activation of TrkB by this compound by measuring the levels of phosphorylated TrkB (p-TrkB).
Materials:
-
This compound
-
Cell line of interest (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere and reach the desired confluency (typically 70-80%).
-
If applicable, serum-starve the cells for 4-6 hours to reduce basal TrkB activity.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time. A positive control of BDNF (e.g., 50 ng/mL for 15-30 minutes) should be included.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-TrkB) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total TrkB and a loading control.
-
Cell Viability Assay (MTT/CCK-8)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. If assessing neuroprotective effects, a stressor (e.g., a neurotoxin) can be co-administered or added after pre-treatment with this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization solution and incubate until the formazan crystals are dissolved.
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
In Vitro Kinase Assay
This protocol measures the direct effect of this compound on TrkB kinase activity.
Materials:
-
Recombinant TrkB kinase
-
This compound
-
Kinase assay buffer
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Prepare the kinase, substrate, ATP, and this compound solutions in the appropriate kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and different concentrations of this compound or vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Analysis: The luminescent signal is proportional to the amount of ADP generated and reflects the kinase activity. Calculate the IC50 of this compound if it were an inhibitor, or in this case, measure the increase in kinase activity relative to a baseline.
Mandatory Visualization
Caption: TrkB signaling pathway activated by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting flowchart for weak p-TrkB signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of low-affinity NGF receptor and trkB mRNA in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TrkB Inhibition by GNF-4256 Slows Growth and Enhances Chemotherapeutic Efficacy in Neuroblastoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The selective Trk inhibitor AZ623 inhibits brain-derived neurotrophic factor-mediated neuroblastoma cell proliferation and signaling and is synergistic with topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma [frontiersin.org]
- 13. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity | Aging [aging-us.com]
- 14. Pharmacological characterization of six trkB antibodies reveals a novel class of functional agents for the study of the BDNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Addressing Off-Target Effects of TrkB-IN-1 in Experiments
Welcome to the technical support center for researchers utilizing TrkB-IN-1 and other small molecule modulators of the Tropomyosin receptor kinase B (TrkB). This resource provides essential guidance on identifying and mitigating potential off-target effects to ensure the validity and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent or do not align with the expected phenotype of TrkB activation. What could be the underlying issue?
A1: Inconsistencies in experimental outcomes when using small molecule TrkB modulators like this compound can often be attributed to off-target effects. While these molecules are designed to target TrkB, they may interact with other kinases or cellular proteins, leading to unexpected biological responses. It is crucial to validate that the observed effects are specifically due to TrkB activation.
Q2: How can I confirm that the effects I'm observing are due to on-target TrkB activation by this compound?
A2: To confirm on-target activity, a multi-pronged approach is recommended:
-
Use a structurally unrelated TrkB agonist/antagonist: Comparing the effects of this compound with another validated TrkB modulator that has a different chemical structure can help confirm that the observed phenotype is due to TrkB modulation and not a shared off-target.
-
Genetic knockdown/knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate TrkB expression. If the effects of this compound are diminished or abolished in these cells, it strongly suggests on-target activity.
-
Inactive control compound: Synthesize or obtain a structurally similar analog of this compound that is known to be inactive against TrkB. This compound should not produce the same biological effects, serving as a negative control.
Q3: What are the known off-target effects of small molecule TrkB agonists, and how can I test for them?
A3: The off-target profiles of specific small molecule TrkB agonists can vary. For instance, the widely studied compound 7,8-dihydroxyflavone (7,8-DHF), often used as a TrkB agonist, has been shown to lack selectivity and interact with various other molecular targets[1]. To proactively identify potential off-target effects of your compound, consider the following:
-
Kinome Profiling: Screen this compound against a broad panel of kinases. This will provide a selectivity profile and identify other kinases that are inhibited or activated by the compound.
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins that directly bind to this compound, revealing potential off-target interactions beyond the kinome.
Q4: My biochemical assays show potent TrkB activation by this compound, but my cell-based assays show weaker or no effect. Why is there a discrepancy?
A4: This is a common challenge in drug discovery and can be due to several factors:
-
Cell permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
High intracellular ATP: In cell-based assays, high concentrations of endogenous ATP can compete with ATP-competitive inhibitors for binding to the kinase, reducing their apparent potency.
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed with this compound Treatment
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Perform a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that this compound is engaging with TrkB in your cellular model.
-
Perform Rescue Experiments: If this compound induces a specific phenotype, try to rescue it by overexpressing TrkB or by using a downstream activator of the TrkB pathway.
-
Consult Selectivity Data: If available, review the kinome selectivity profile of this compound to identify potential off-target kinases that could be responsible for the observed phenotype.
-
Problem 2: Difficulty in Reproducing Published Data with a TrkB Agonist
-
Possible Cause: Differences in experimental conditions or the questionable specificity of the agonist used in the original publication. For example, the TrkB agonistic activity of 7,8-DHF has been debated, with some studies unable to reproduce its direct activation of TrkB[1].
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock using analytical methods like LC-MS and NMR.
-
Standardize Experimental Protocols: Carefully replicate the experimental conditions of the original study, including cell line, passage number, serum concentration, and treatment duration.
-
Use Positive and Negative Controls: Include a well-validated TrkB agonist (if available) as a positive control and an inactive analog as a negative control in your experiments.
-
Data Presentation
Table 1: Example Selectivity Profile of a Putative TrkB Agonist (7,8-dihydroxyflavone)
| Target | Binding Affinity (IC50/Kd) | Reference |
| TrkB | Kd = 1.3 µM | [1] |
| Adenosine A1 Receptor | Active | [1] |
| Adenosine A2A Receptor | Active | [1] |
| Benzodiazepine Receptor | Active | [1] |
| COX-2 | Active | [1] |
| MMP-2 | Active | [1] |
| MMP-9 | Active | [1] |
| Lyn A Kinase | Active | [1] |
| Xanthine Oxidase | Active | [1] |
This table illustrates the importance of assessing the broader target profile of a small molecule. The reported activity of 7,8-DHF on multiple targets suggests that observed cellular effects may not be solely mediated by TrkB.
Experimental Protocols
Protocol 1: Western Blot Analysis of TrkB Pathway Activation
This protocol is to assess the phosphorylation of TrkB and its downstream effectors (Akt and ERK) following treatment with this compound.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-TrkB (Tyr816), anti-TrkB, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 4-6 hours before treating with this compound or control compounds for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 2: Kinome Selectivity Profiling (General Workflow)
This protocol outlines the general steps for assessing the selectivity of this compound across a panel of kinases, typically performed as a service by specialized companies.
Procedure:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Format: The service provider will typically use a radiometric, fluorescence, or luminescence-based assay to measure kinase activity.
-
Screening: this compound is screened at one or more concentrations against a large panel of purified kinases.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. For hits that show significant inhibition, a dose-response curve is generated to determine the IC50 value.
-
Selectivity Score: A selectivity score can be calculated to quantify the compound's specificity for TrkB over other kinases.
Visualizations
Caption: TrkB signaling pathways activated by BDNF or a TrkB agonist.
Caption: Workflow for addressing potential off-target effects.
References
Technical Support Center: Challenges in Long-Term Administration of TrkB-IN-1
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing TrkB-IN-1 in long-term experimental models. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the prolonged administration of this potent TrkB agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active small molecule agonist of the Tropomyosin receptor kinase B (TrkB). Its primary mechanism of action involves binding to and activating the TrkB receptor, mimicking the effects of its endogenous ligand, Brain-Derived Neurotrophic Factor (BDNF). This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival, growth, and differentiation.
Q2: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic studies are essential for designing effective long-term dosing regimens. Key parameters for this compound are summarized below.
Q3: What are the potential on-target side effects of long-term TrkB inhibition that might be relevant for this compound administration?
While this compound is an agonist, understanding the effects of long-term TrkB inhibition can provide insights into the physiological roles of this pathway and potential homeostatic responses to its sustained activation. Chronic inhibition of TrkB has been associated with:
-
Weight Gain: Studies have shown that both transient and long-term inhibition of TrkB signaling can lead to significant and lasting increases in body weight and fat content.[1] This suggests a critical role for TrkB in regulating energy homeostasis.
-
Dizziness and Ataxia: Clinical studies with Trk inhibitors have reported dizziness and ataxia as on-target adverse events.[2]
-
Withdrawal Pain: Discontinuation of Trk inhibitor therapy has been associated with the onset of pain, particularly with longer durations of treatment.[2]
Researchers using this compound over extended periods should monitor for unexpected changes in metabolic parameters and behavior.
Q4: How should I prepare this compound for in vivo administration?
As a hydrophobic small molecule, this compound requires careful formulation for in vivo use to ensure solubility and bioavailability.
-
Stock Solutions: Prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Working Solutions: For administration, the DMSO stock should be further diluted in a vehicle compatible with the chosen route of administration (e.g., saline, corn oil). It is crucial to keep the final DMSO concentration low (typically <5%) to avoid toxicity. The formulation should be a homogenous solution or a stable suspension.
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of this compound in Formulation
Possible Causes:
-
Inappropriate solvent or vehicle.
-
Concentration of this compound is too high for the chosen vehicle.
-
Degradation of the compound.
Solutions:
-
Optimize Vehicle: For hydrophobic compounds like this compound, consider using vehicles containing solubilizing agents such as PEG, Tween 80, or Cremophor EL.
-
Sonication: Gentle sonication can help to dissolve the compound and create a more uniform suspension.
-
pH Adjustment: Although less common for hydrophobic compounds, slight adjustments in the pH of the aqueous component of the vehicle may improve solubility in some cases.
-
Fresh Preparations: Prepare formulations fresh before each administration to minimize the risk of precipitation over time.
Problem 2: Inconsistent or Lack of Efficacy in Long-Term In Vivo Studies
Possible Causes:
-
Compound Instability: this compound may be unstable in the prepared formulation at physiological temperatures over time.
-
Inadequate Dosing: The dose may be insufficient to maintain therapeutic concentrations between administrations, especially considering the compound's half-life.
-
Development of Tolerance: Continuous activation of the TrkB receptor might lead to receptor downregulation or desensitization.
-
Poor Bioavailability: The formulation and route of administration may not be optimal for absorption.
Solutions:
-
Stability Testing: Assess the stability of your this compound formulation under experimental conditions (e.g., 37°C for the duration of the study). This can be done by analyzing the concentration and purity of the compound over time using HPLC.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of this compound in plasma and the target tissue over time. This will help in optimizing the dosing regimen.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., once daily or every other day) to potentially mitigate receptor desensitization.
-
Target Engagement Assay: Confirm that this compound is reaching and activating its target in vivo. This can be assessed by measuring the phosphorylation of TrkB and downstream signaling proteins (e.g., Akt, ERK) in tissue samples via Western blot or ELISA.[3]
Problem 3: Observed Toxicity or Adverse Effects in Animals
Possible Causes:
-
On-Target Effects: As discussed in the FAQs, sustained activation of TrkB signaling may have unforeseen physiological consequences.
-
Off-Target Effects: this compound may interact with other kinases or cellular targets, leading to toxicity.[4]
-
Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects, especially at high concentrations or with long-term administration.
Solutions:
-
Dose Reduction: If toxicity is observed, reduce the dose of this compound.
-
Comprehensive Monitoring: Regularly monitor animals for signs of toxicity, including changes in body weight, food and water intake, behavior, and overall health.[5] For more in-depth studies, consider periodic blood tests to assess liver and kidney function.
-
Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound- and vehicle-induced effects.
-
Selectivity Profiling: If off-target effects are suspected, consider in vitro kinase profiling to assess the selectivity of this compound against a panel of other kinases.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | ~10.5% | Mouse | Oral Gavage | [4] |
| Cmax | 129 ng/mL | Mouse | Oral Gavage (36 mg/kg) | [4] |
| Tmax | 0.5 h | Mouse | Oral Gavage (36 mg/kg) | [4] |
| T1/2 (oral) | 3.66 h | Mouse | Oral Gavage (36 mg/kg) | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine this compound Efficacy
This protocol is used to assess the effect of this compound on cell viability, which can be an indicator of its biological activity.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dose).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Viability Assessment (using MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for Phosphorylated TrkB (p-TrkB) and Downstream Signaling
This protocol is to confirm the activation of the TrkB signaling pathway by this compound.
-
Cell Lysis: Plate and treat cells with this compound as described in the cell viability protocol. After the desired treatment time (e.g., 15-30 minutes for signaling pathway activation), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-TrkB (e.g., Tyr816), total TrkB, p-Akt (e.g., Ser473), total Akt, p-ERK1/2 (e.g., Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: TrkB signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a pharmacodynamic biomarker to measure target engagement from inhibition of the NGF-TrkA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase Inhibitor Antitumor Therapy and Atrial Fibrillation: Potential Off-Target Effects on Mitochondrial Function and Cardiac Substrate Utilization – ScienceOpen [scienceopen.com]
- 5. Reporter mice for the study of long-term effects of drugs and toxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for TrkB-IN-1 stability in solution
Welcome to the technical support center for TrkB-IN-1, a potent and orally active TrkB agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in various experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and effectiveness of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating stock solutions of small molecule kinase agonists like this compound.[1][2][3] Prepare a stock solution of 10 mM in anhydrous DMSO. To minimize the volume of organic solvent added to your cell culture, which can have cytotoxic effects, it is advisable to prepare a concentrated stock.[1]
Q2: How should I store this compound, both as a solid and in solution?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid compound, storage at -20°C is recommended for long-term stability. The lyophilized powder can be stable for at least six months at –20 °C.[4] Upon reconstitution in DMSO, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5][6] These aliquots should be stored at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 6 months).[5]
Q3: What is the stability of this compound in aqueous solutions and cell culture media?
A3: The stability of small molecules like this compound can be significantly lower in aqueous solutions and complex biological media compared to DMSO stocks.[1] Factors such as pH, temperature, and the presence of serum can affect stability. For this compound, which has an in vivo half-life of approximately 3.66 hours, it is advisable to prepare fresh dilutions in your aqueous experimental buffer or cell culture medium for each experiment.[7] Do not store this compound in aqueous solutions for extended periods. For long-term experiments, consider refreshing the media with freshly diluted this compound at regular intervals.[1]
Q4: What are the signs of this compound degradation?
A4: A loss of biological activity, such as a diminished effect on TrkB phosphorylation or downstream signaling pathways, is a primary indicator of degradation.[1] Visual changes in the stock solution, such as a color change or the appearance of precipitates, can also suggest instability.[8] If you suspect degradation, it is recommended to use a fresh aliquot of the stock solution or prepare a new stock from solid material.
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
A5: High concentrations of DMSO can be toxic to cells.[1] It is crucial to ensure that the final concentration of DMSO in your cell culture medium is below the toxic threshold for your specific cell line. Typically, a final DMSO concentration of less than 0.5% is recommended, with 0.1% being a commonly used and safe concentration for most cell lines.[1][3] Always include a vehicle control (media with the same concentration of DMSO as your experimental samples) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect of this compound | 1. Degradation of this compound: The compound may have degraded in the stock solution or in the experimental media. 2. Incorrect Concentration: The concentration used may be too low to elicit a response. 3. Poor Cell Permeability: The compound may not be efficiently entering the cells. | 1. Use a fresh aliquot of the this compound stock solution. Prepare fresh dilutions in media for each experiment. For long-term experiments, refresh the media with new this compound periodically.[1] 2. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. 3. While this compound is orally active, suggesting good permeability, ensure your cell line is responsive.[7] |
| High cellular toxicity observed | 1. High Concentration of this compound: The concentration of the agonist may be too high, leading to off-target effects. 2. Solvent Toxicity: The concentration of DMSO in the final culture medium may be too high. | 1. Perform a dose-response curve to identify the optimal, non-toxic working concentration. 2. Ensure the final DMSO concentration is below 0.5%, and preferably at or below 0.1%.[1][3] Include a vehicle control with the same DMSO concentration. |
| Precipitation of this compound upon dilution in aqueous media | Low Aqueous Solubility: The kinetic solubility of the compound has been exceeded. | 1. Vortex or sonicate the solution to aid dissolution.[3] 2. Prepare dilutions immediately before use. 3. Consider using a lower final concentration. |
| Variability between experimental replicates | 1. Inconsistent this compound Concentration: Errors in pipetting or serial dilutions. 2. Inconsistent Cell Health: Variations in cell density, passage number, or overall health. | 1. Ensure accurate and consistent pipetting. Prepare a master mix of the final dilution to add to replicate wells. 2. Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments. |
Quantitative Data Summary
While specific quantitative stability data for this compound in various solutions is not extensively available in the public domain, the following table summarizes general stability information for small molecules in DMSO, which can be used as a guideline.
| Parameter | Observation | Recommendation for this compound |
| Storage of Solid | Stable at -20°C for extended periods. | Store solid this compound at -20°C. |
| DMSO Stock Solution Storage | Stable for up to 3 months at -20°C and up to 6 months at -80°C.[3][5] | Aliquot and store at -80°C for long-term use. |
| Freeze-Thaw Cycles | Repeated cycles can introduce moisture and lead to degradation.[6] | Aliquot stock solutions to avoid more than 1-2 freeze-thaw cycles.[5] |
| Aqueous Solution Stability | Highly variable and compound-dependent; often significantly less stable than in DMSO. | Prepare fresh for each experiment and use immediately.[3] |
| In Vivo Half-Life | Approximately 3.66 hours for this compound.[7] | This suggests a relatively rapid clearance in a biological system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of this compound to prepare a 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the solid this compound.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the 10 mM stock solution into single-use, sterile amber vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: In Vitro TrkB Phosphorylation Assay
Materials:
-
Cells expressing TrkB (e.g., primary neurons, SH-SY5Y cells)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-p-TrkB (e.g., Tyr816), anti-total TrkB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment, if necessary.
-
Prepare serial dilutions of this compound in cell culture medium from the 10 mM stock. Also, prepare a vehicle control with the same final DMSO concentration.
-
Remove the starvation medium and add the media containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time (e.g., 15-30 minutes).
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding lysis buffer to each well and scraping the cells.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform Western blot analysis to detect p-TrkB and total TrkB levels.
Visualizations
Caption: this compound signaling pathway activation.
References
Technical Support Center: Mitigating Potential Toxicity of TrkB-IN-1 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TrkB-IN-1, a small molecule inhibitor of Tropomyosin receptor kinase B (TrkB). This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help mitigate potential toxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to target Tropomyosin receptor kinase B (TrkB), a receptor tyrosine kinase. TrkB is the high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF) and other neurotrophins.[1][2] The BDNF/TrkB signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.[3][4][5] In some cancers, such as neuroblastoma, TrkB signaling is implicated in tumor progression and chemoresistance.[6]
Q2: What are the major signaling pathways downstream of TrkB?
A2: Upon activation by BDNF, TrkB dimerizes and autophosphorylates, initiating several key downstream signaling cascades. The primary pathways include:
-
Ras/MAPK Pathway: Regulates cell proliferation and differentiation.[4][7]
-
PI3K/AKT Pathway: A critical regulator of cell survival and apoptosis.[4][7]
-
PLCγ Pathway: Involved in synaptic plasticity and calcium signaling.[5][7]
Inhibition of TrkB by this compound is expected to suppress these pathways.
Q3: What are the potential causes of toxicity when using this compound in cell culture?
A3: Toxicity associated with small molecule kinase inhibitors like this compound can stem from several factors:
-
On-Target Toxicity: While TrkB signaling promotes survival in some contexts, its inhibition can be detrimental to cells that rely on this pathway for survival, even cancerous ones.
-
Off-Target Effects: The inhibitor may bind to other kinases or cellular targets, leading to unintended and toxic consequences.[8] Kinase inhibitors are known to have varying degrees of selectivity.[9]
-
High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[10]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells at concentrations above 0.5%.[8]
-
Compound Instability or Precipitation: this compound may be unstable in cell culture media, degrading into toxic byproducts. Poor solubility can also lead to precipitation, causing non-specific cytotoxicity.[8]
Q4: How can I determine if the observed cytotoxicity is an on-target or off-target effect of this compound?
A4: Distinguishing between on-target and off-target toxicity is crucial. Here are some strategies:
-
Use a Structurally Different TrkB Inhibitor: If another TrkB inhibitor with a different chemical scaffold produces the same phenotype, the effect is more likely to be on-target.[11]
-
Rescue Experiments: In cells expressing endogenous TrkB, a rescue experiment can be performed by overexpressing a mutant form of TrkB that does not bind this compound. If the toxic effect is on-target, the resistant mutant should rescue the cells.[11]
-
Test in a TrkB-Negative Cell Line: If this compound is still toxic in a cell line that does not express TrkB, the toxicity is likely due to off-target effects.
-
Kinome Profiling: A kinome-wide selectivity screen can identify other kinases that this compound inhibits, providing insight into potential off-target liabilities.[11]
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered when using this compound.
Issue 1: High Cellular Toxicity Observed at Effective Concentrations
If you observe significant cell death at concentrations required for TrkB inhibition, follow these steps:
dot
Caption: Troubleshooting workflow for high cytotoxicity.
Issue 2: Inconsistent or No Biological Effect of this compound
If you are not observing the expected biological effect (e.g., no decrease in cell viability in a cancer cell line), consider the following:
-
Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media. Consider refreshing the media with a fresh inhibitor for long-term experiments.
-
Poor Cell Permeability: this compound may not be effectively entering the cells to reach its intracellular target.
-
Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint.[8]
-
Cell Line Resistance: The chosen cell line may not be dependent on TrkB signaling for the phenotype being measured. Confirm TrkB expression and pathway activation in your cell line.
Quantitative Data
Disclaimer: The following quantitative data for this compound is hypothetical and for illustrative purposes, as specific data is not publicly available. These values are based on typical ranges for selective kinase inhibitors.
Table 1: Hypothetical Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| TrkB | Biochemical | 5 |
| TrkA | Biochemical | 500 |
| TrkC | Biochemical | 800 |
| Off-Target Kinase X | Biochemical | >10,000 |
Table 2: Hypothetical Cytotoxicity of this compound in Different Cell Lines
| Cell Line | TrkB Expression | Assay Type | Time Point | CC50 (µM) |
| SH-SY5Y (Neuroblastoma) | High | MTT | 72h | 10 |
| U-87 MG (Glioblastoma) | Moderate | MTT | 72h | 25 |
| HEK293 | Low/None | MTT | 72h | >50 |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[7][11][12]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.01 µM to 100 µM. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Assessing Apoptosis using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well white-walled cell culture plates
-
Multilabel plate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT assay protocol.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate reader.
-
An increase in luminescence compared to the control indicates an increase in caspase 3/7 activity and apoptosis.
Visualizations
dot
Caption: TrkB signaling pathway and the point of inhibition by this compound.
dot
Caption: Experimental workflow for assessing and mitigating this compound toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. moodle2.units.it [moodle2.units.it]
- 5. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neurotrophic receptor TrkB: a drug target in anti-cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Experimental Timelines for TrkB-IN-1 Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with TrkB-IN-1. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active small molecule that functions as a TrkB agonist .[1][2] It is a prodrug of 7,8-dihydroxyflavone, a well-known TrkB activator.[2] Upon administration, this compound is converted to its active form, which then binds to and activates the Tropomyosin receptor kinase B (TrkB). This activation mimics the effect of Brain-Derived Neurotrophic Factor (BDNF), the natural ligand for TrkB.[3][4] Activation of TrkB triggers its dimerization and autophosphorylation, leading to the initiation of downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and PLCγ pathways, which are crucial for promoting neuronal survival, differentiation, and synaptic plasticity.[5][6][7]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C, where it can be stable for up to four years.[8] For preparing stock solutions, dimethyl sulfoxide (DMSO) is a common solvent, though the solubility is described as slight (0.1-1 mg/ml).[2] It is advisable to prepare fresh dilutions from the stock solution for each experiment and to minimize freeze-thaw cycles of the stock solution to ensure its stability and activity.
Q3: What are the suggested starting concentrations for in vitro and in vivo experiments with this compound?
Q4: How quickly can I expect to see an effect after treating cells or animals with this compound?
A4: The timeline for observing effects depends on the experimental model and the specific endpoint being measured.
-
In vitro : Activation of TrkB phosphorylation and its immediate downstream targets like Akt and ERK can be very rapid, often detectable within 15 to 60 minutes of treatment.[9][10] For cellular responses such as neurite outgrowth or changes in cell viability, longer incubation times of 24 to 72 hours are typically required.[7][9]
-
In vivo : Following oral administration, this compound reaches its maximum plasma concentration (Tmax) at around 30 minutes.[1] Activation of TrkB signaling in the brain can be observed shortly after. Behavioral or neuroprotective effects in disease models may require chronic treatment, ranging from several days to months.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.
Table 1: In Vivo Pharmacokinetics of this compound
| Parameter | Value | Conditions |
|---|---|---|
| Dosing Route | Oral Gavage | Mouse Model[1] |
| Dose | 36 mg/kg | Mouse Model[1] |
| Cmax | 129 ng/mL | Mouse Model[1] |
| Tmax | 0.5 hours | Mouse Model[1] |
| Half-life (T1/2) | 3.66 hours | Mouse Model[1] |
| Oral Bioavailability | ~10.5% | Mouse Model[1] |
| Effective Dose Range | 7.25 - 43.6 mg/kg | Alzheimer's Disease Mouse Model[1] |
Table 2: Recommended Timelines for In Vitro Experiments
| Experiment | Recommended Incubation Time | Notes |
|---|---|---|
| TrkB Phosphorylation (Western Blot) | 15 - 60 minutes | Time-course recommended to capture peak activation.[9][10] |
| Downstream Signaling (p-Akt, p-ERK) | 15 - 60 minutes | Coincides with TrkB phosphorylation.[9] |
| Neurite Outgrowth Assays | 24 - 72 hours | Visual assessment of morphological changes.[9] |
| Cell Viability/Proliferation Assays | 24 - 72 hours | Dependent on cell doubling time and experimental goals.[7] |
| Gene Expression Analysis (qPCR) | 4 - 24 hours | To allow for transcriptional changes. |
Visualizing Experimental Plans and Pathways
TrkB Signaling Pathway
This diagram illustrates the major signaling cascades activated by TrkB upon binding of an agonist like the active form of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pnas.org [pnas.org]
- 4. What are TrkB modulators and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sapphire North America [sapphire-usa.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Fully human agonist antibodies to TrkB using autocrine cell-based selection from a combinatorial antibody library - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Small-Molecule TrkB Agonists for Neuroscience Research
For researchers, scientists, and drug development professionals, the modulation of the Tropomyosin receptor kinase B (TrkB) presents a significant avenue for therapeutic intervention in a host of neurological disorders. The discovery of small-molecule agonists that can mimic the effects of Brain-Derived Neurotrophic Factor (BDNF) has opened new doors for research and drug development. This guide provides a comparative analysis of two prominent TrkB agonists, 7,8-dihydroxyflavone and LM22A-4, with supporting experimental data and protocols. We also include the TrkB antagonist ANA-12 to offer a comprehensive view of TrkB modulation.
Introduction to TrkB and its Significance
TrkB is a high-affinity receptor for BDNF, a neurotrophin crucial for neuronal survival, differentiation, and synaptic plasticity.[1][2] Activation of TrkB by BDNF triggers a cascade of downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), phosphatidylinositol 3-kinase (PI3K)/Akt, and phospholipase C-gamma (PLCγ) pathways.[2][3][4][5][6] These pathways are integral to promoting neurogenesis, enhancing synaptic function, and protecting neurons from damage. Consequently, dysregulation of the BDNF/TrkB signaling pathway has been implicated in various neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, depression, and anxiety.[1][2] The development of small-molecule TrkB agonists that can cross the blood-brain barrier is a key strategy to therapeutically target this pathway.
Comparative Analysis of TrkB Agonists and Antagonists
This guide focuses on two well-characterized small-molecule TrkB agonists, 7,8-dihydroxyflavone and LM22A-4, and the selective TrkB antagonist, ANA-12. The following table summarizes their key properties and performance metrics based on published experimental data.
| Compound | Type | Mechanism of Action | Key Performance Metrics |
| 7,8-dihydroxyflavone | Agonist | Binds to the extracellular domain of TrkB, inducing its dimerization and autophosphorylation.[7][8] | Kd = 320 nM[9][10] |
| LM22A-4 | Partial Agonist | A non-peptide, partial agonist that mimics the Loop2 region of BDNF.[11][12][13] | EC50 for TrkB activation = 200–500 pM; IC50 for inhibition of BDNF binding to TrkB = 47 nM[11] |
| ANA-12 | Antagonist | A non-competitive antagonist that binds to both high and low-affinity sites on TrkB, preventing its activation by BDNF.[14][15][16][17][18] | IC50 = 45.6 nM (high-affinity site) and 41.1 μM (low-affinity site)[16][17][18] |
Experimental Protocols for Validating TrkB Agonist Activity
The validation of a compound's agonist activity on TrkB typically involves a series of in vitro and in vivo experiments to demonstrate its ability to bind to the receptor, induce its phosphorylation, and activate downstream signaling pathways, ultimately leading to neurotrophic effects.
TrkB Phosphorylation Assay (Western Blot)
This assay directly measures the activation of the TrkB receptor by assessing its autophosphorylation.
Protocol:
-
Cell Culture: Culture primary neurons or cell lines expressing TrkB (e.g., SH-SY5Y) in appropriate media.
-
Treatment: Treat the cells with the test compound (e.g., 7,8-dihydroxyflavone, LM22A-4) at various concentrations for a specified time (e.g., 30 minutes). Include a positive control (BDNF) and a negative control (vehicle).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated TrkB (p-TrkB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total TrkB and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Downstream Signaling Pathway Activation (Western Blot)
This experiment assesses the activation of key signaling molecules downstream of TrkB, such as Akt and ERK.
Protocol:
The protocol is similar to the TrkB Phosphorylation Assay, but the primary antibodies used will be specific for the phosphorylated forms of Akt (p-Akt) and ERK (p-ERK). The membranes should also be stripped and re-probed for total Akt and total ERK for normalization.
Neurite Outgrowth Assay
This functional assay evaluates the neurotrophic effect of the compound on neuronal morphology.
Protocol:
-
Cell Plating: Plate primary neurons or a suitable neuronal cell line (e.g., PC12) on coated coverslips.
-
Treatment: After the cells have attached, treat them with the test compound, BDNF (positive control), and vehicle (negative control).
-
Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Capture images using a fluorescence microscope and quantify neurite length and branching using image analysis software.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The small-molecule TrkB agonists 7,8-dihydroxyflavone and LM22A-4 represent valuable tools for investigating the roles of TrkB signaling in the central nervous system and hold promise as potential therapeutic agents. While both compounds effectively activate the TrkB receptor, they exhibit different potencies and mechanisms of action. Researchers should carefully consider these differences when selecting an agonist for their specific experimental needs. The provided experimental protocols and diagrams offer a foundational framework for the validation and comparative analysis of these and other novel TrkB modulators. The inclusion of the antagonist ANA-12 further enriches the available toolkit for dissecting the intricate functions of the BDNF/TrkB pathway.
References
- 1. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]
- 2. What are TrkB stimulants and how do they work? [synapse.patsnap.com]
- 3. Function and Mechanisms of Truncated BDNF Receptor TrkB.T1 in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Frontiers | The Role of Altered BDNF/TrkB Signaling in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 6. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. tribioscience.com [tribioscience.com]
- 10. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LM22A-4 - Wikipedia [en.wikipedia.org]
- 12. Frontiers | TrkB Agonist LM22A-4 Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum [frontiersin.org]
- 13. TrkB Agonist LM22A-4 Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ANA-12 - Wikipedia [en.wikipedia.org]
- 15. Identification of a low-molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ANA 12 | Trk Receptors | Tocris Bioscience [tocris.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. apexbt.com [apexbt.com]
comparing TrkB-IN-1 efficacy to other TrkB agonists like 7,8-DHF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small-molecule Tropomyosin receptor kinase B (TrkB) agonists: TrkB-IN-1 and 7,8-dihydroxyflavone (7,8-DHF). The activation of the TrkB receptor by its endogenous ligand, brain-derived neurotrophic factor (BDNF), is crucial for neuronal survival, synaptic plasticity, and cognitive function. Consequently, small-molecule TrkB agonists that can mimic the effects of BDNF are of significant interest for the development of therapeutics for neurodegenerative and psychiatric disorders. This document outlines the efficacy, mechanisms of action, and experimental data for both compounds to aid researchers in selecting the appropriate tool for their studies.
Overview and Mechanism of Action
Both this compound and 7,8-DHF function as agonists of the TrkB receptor. Upon binding, they induce receptor dimerization and autophosphorylation, initiating downstream signaling cascades critical for neuroprotection and neurogenesis. The primary signaling pathways activated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathway, and the Phospholipase C-gamma (PLCγ) pathway.
A key distinction emerging from recent research is that This compound is a prodrug of 7,8-DHF , designed to improve its pharmacokinetic properties and in vivo efficacy. This guide will, therefore, compare the parent compound, 7,8-DHF, with its prodrug formulation, this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and 7,8-DHF based on available experimental data.
Table 1: In Vitro Efficacy and Binding Affinity
| Parameter | This compound | 7,8-DHF | Reference |
| Binding Affinity (Kd) | Data not available | ~320 nM | [1] |
| EC50 for Apoptosis Inhibition | Data not available | 35 nM | [1] |
Note: As a prodrug, the in vitro activity of this compound is dependent on its conversion to 7,8-DHF.
Table 2: In Vivo Pharmacokinetics (Oral Administration in Mice)
| Parameter | This compound (as released 7,8-DHF) | 7,8-DHF | Reference |
| Oral Bioavailability | ~10.5% | ~5% | [2] |
| Cmax (Plasma) | 56 ng/mL | Data varies | [3] |
| Tmax (Plasma) | 2 h | Data varies | [3] |
| Cmax (Brain) | 46 ng/mL | Data varies | [3] |
| Tmax (Brain) | 4 h | Data varies | [3] |
| Half-life (t1/2) | 3.66 h | 134 minutes | [4] |
Table 3: In Vivo Efficacy in a 5XFAD Mouse Model of Alzheimer's Disease
| Parameter | This compound (21.8 mg/kg, 3 months) | 7,8-DHF | Reference |
| p-TrkB/TrkB ratio increase | Dose-dependent increase | Improves TrkB signaling | [3] |
| p-Akt/Akt ratio increase | Dose-dependent increase | Activates Akt pathway | [5] |
| p-ERK/ERK ratio increase | Dose-dependent increase | Activates ERK pathway | [2] |
| Aβ Deposition | Alleviated | Reduces Aβ plaques | [6] |
| Memory Deficits | Rescued | Improves spatial memory | [3][6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by TrkB agonists and a general workflow for evaluating their in vivo efficacy.
Caption: TrkB agonist-induced signaling cascade.
Caption: In vivo efficacy evaluation workflow.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and 7,8-DHF.
In Vivo TrkB Activation and Downstream Signaling Analysis
Objective: To determine the effect of oral administration of TrkB agonists on the activation of TrkB and its downstream signaling pathways (Akt and ERK) in the brain.
Experimental Model: 5XFAD mice (a model for Alzheimer's Disease).
Procedure:
-
Compound Administration: this compound is administered via oral gavage at doses of 7.25 mg/kg, 21.8 mg/kg, and 43.6 mg/kg daily for a period of 3 months. A vehicle control group is also included.
-
Tissue Collection: Following the treatment period, mice are euthanized, and brain tissue, specifically the hippocampus, is rapidly dissected and flash-frozen in liquid nitrogen.
-
Protein Extraction: Brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the protein lysate is collected.
-
Western Blotting:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-TrkB (Tyr816), total TrkB, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities are quantified using densitometry software. The ratios of phosphorylated protein to total protein (p-TrkB/TrkB, p-Akt/Akt, and p-ERK/ERK) are calculated and compared between the treated and vehicle control groups.
Assessment of Cognitive Function (Morris Water Maze)
Objective: To evaluate the effect of TrkB agonists on learning and memory in a mouse model of Alzheimer's Disease.
Experimental Model: 5XFAD mice.
Procedure:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase:
-
Mice are trained to find the hidden platform over several consecutive days (e.g., 5 days).
-
Each day consists of multiple trials where the mouse is released from different starting positions.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial:
-
24 hours after the last training session, the platform is removed from the pool.
-
The mouse is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the compound-treated and vehicle-treated groups to assess spatial learning and memory.
Conclusion
Both this compound and 7,8-DHF are valuable tools for studying the therapeutic potential of TrkB activation. 7,8-DHF is a well-characterized TrkB agonist, though some studies have raised questions about its direct agonistic activity in certain in vitro systems. This compound, as a prodrug of 7,8-DHF, offers the significant advantage of improved oral bioavailability and sustained brain exposure. This enhanced pharmacokinetic profile may translate to greater in vivo efficacy, as demonstrated in preclinical models of Alzheimer's disease. The choice between these two compounds will depend on the specific experimental context, with this compound being particularly suited for in vivo studies requiring oral administration and sustained target engagement in the central nervous system. Further research is warranted to fully elucidate the comparative efficacy of these compounds across a broader range of neurological and psychiatric disease models.
References
- 1. pnas.org [pnas.org]
- 2. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 7,8-dihydroxyflavone enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
Cross-Validation of TrkB-IN-1 (R13) Effects as a TrkB Agonist in Diverse Neuronal Cell Lines
A Comparative Guide for Researchers
TrkB-IN-1, also known as TrkB Agonist Prodrug R13, is a synthetic compound designed to enhance the signaling of Tropomyosin receptor kinase B (TrkB), a key receptor in the central nervous system. As a prodrug of the potent TrkB agonist 7,8-dihydroxyflavone (7,8-DHF), this compound offers improved pharmacokinetic properties, making it a valuable tool for investigating the therapeutic potential of TrkB activation in various neurological disorders. This guide provides a comparative analysis of the effects of this compound's active form, 7,8-DHF, across different neuronal cell lines, supported by experimental data and detailed protocols.
Mechanism of Action: Activating the TrkB Signaling Cascade
This compound is metabolized in vivo to its active form, 7,8-dihydroxyflavone. 7,8-DHF mimics the action of Brain-Derived Neurotrophic Factor (BDNF), the natural ligand for the TrkB receptor. Upon binding to TrkB, 7,8-DHF induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for neuronal function.[1] The primary pathways activated include:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is central to promoting cell survival and protecting neurons from apoptosis.[2][3]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: Activation of this pathway is associated with neuronal differentiation, neurite outgrowth, and synaptic plasticity.[4][5]
-
Phospholipase C gamma (PLCγ) pathway: This pathway plays a role in synaptic plasticity and neurotransmitter release.
The activation of these signaling cascades ultimately leads to enhanced neuronal survival, differentiation, and structural plasticity.
References
- 1. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. 7,8-dihydroxyflavone protects PC12 cells against 6-hydroxydopamine-induced cell death through modulating PI3K/Akt and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annexpublishers.com [annexpublishers.com]
- 5. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]
TrkB-IN-1 vs. BDNF: A Comparative Analysis of TrkB Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling mechanisms and cellular effects of the endogenous neurotrophin, Brain-Derived Neurotrophic Factor (BDNF), and the synthetic small molecule agonist, TrkB-IN-1. This document is intended to be a resource for researchers in neurobiology and drug discovery, offering a comparative overview of how these two molecules modulate the Tropomyosin receptor kinase B (TrkB) signaling pathway.
Introduction
Brain-Derived Neurotrophic Factor (BDNF) is a critical protein for neuronal survival, growth, and synaptic plasticity.[1][2] It exerts its effects by binding to the TrkB receptor, a tyrosine kinase receptor, initiating a cascade of intracellular signaling events.[1][2] this compound has been identified as a potent and orally active agonist of the TrkB receptor, presenting a potential therapeutic alternative to the protein-based BDNF. This guide will compare the signaling pathways activated by both molecules, present available quantitative data on their effects, and provide detailed experimental protocols for their study.
Signaling Pathways
Both BDNF and this compound function by binding to and activating the TrkB receptor. This activation leads to the autophosphorylation of the receptor and the subsequent recruitment of adaptor proteins, triggering three primary downstream signaling cascades: the MAPK/ERK pathway, the PI3K/Akt pathway, and the PLCγ pathway.
-
MAPK/ERK Pathway: This pathway is crucial for neuronal differentiation and survival. Activation of TrkB leads to the phosphorylation of Extracellular signal-regulated kinases (ERK1/2), which then translocate to the nucleus to regulate gene expression related to neurogenesis and synaptic plasticity.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route for promoting cell survival and growth. Activated Akt can phosphorylate a variety of downstream targets to inhibit apoptosis and promote protein synthesis.
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), both of which are important for synaptic plasticity.
Below are diagrams illustrating the canonical BDNF-activated TrkB signaling pathway and the agonistic action of this compound.
Comparative Data
The following tables summarize quantitative data on the effects of BDNF and this compound on TrkB signaling and cellular outcomes. It is important to note that direct side-by-side comparisons in the same experimental system are limited in the current literature. The data presented here are compiled from various studies and should be interpreted with this in mind.
Table 1: Activation of Downstream Signaling Pathways
| Treatment | Concentration | Cell Type | p-TrkB/TrkB Ratio (Fold Change) | p-Akt/Akt Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) | Reference |
| BDNF | 50 ng/mL | Cortical Neurons | ~2.5 | ~2.0 | ~3.0 | [3] |
| This compound | 21.8 mg/kg (in vivo) | Mouse Hippocampus | Increased (dose-dependent) | Increased (dose-dependent) | Increased (dose-dependent) | [4] |
Table 2: Effects on Cell Viability and Neurite Outgrowth
| Treatment | Concentration | Cell Type | Outcome | Quantitative Measurement | Reference |
| BDNF | 100 ng/mL | SH-SY5Y | Increased Cell Viability | ~1.4-fold increase | [5] |
| BDNF | 20 ng/mL | DRG Neurons | Promoted Neurite Outgrowth | Significant increase in neurite length and complexity | [6] |
| This compound | 5 µM | SH-SY5Y cells | Neuroprotection against Aβ toxicity | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess TrkB signaling.
Western Blotting for Phosphorylated TrkB, Akt, and ERK
This protocol is used to quantify the levels of phosphorylated (activated) signaling proteins relative to the total amount of each protein.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells) and grow to 70-80% confluency. Serum starve cells for 4-6 hours prior to treatment. Treat cells with desired concentrations of BDNF or this compound for a specified time (e.g., 15-30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate proteins by size on a polyacrylamide gel.
-
Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-TrkB, p-Akt, p-ERK, total TrkB, total Akt, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to the corresponding total protein.
TrkB Kinase Assay
This in vitro assay measures the kinase activity of TrkB in the presence of an agonist.
Protocol:
-
Reaction Setup: In a 96-well plate, add reaction buffer, purified recombinant TrkB enzyme, and the test compound (BDNF or this compound).
-
Initiation: Start the kinase reaction by adding ATP and a suitable substrate (e.g., a synthetic peptide).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. This can be done using various methods, including radiometric assays or luminescence-based assays like ADP-Glo™.
-
Data Analysis: Calculate the specific activity of the enzyme and compare the effects of different concentrations of BDNF and this compound.
Cell Viability Assay (MTT or CCK-8)
This assay assesses the effect of BDNF or this compound on cell survival and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of BDNF or this compound. Include a negative control (vehicle) and a positive control for cell death if assessing neuroprotective effects.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Conclusion
Both BDNF and this compound activate the TrkB receptor and its downstream signaling pathways, promoting neuronal survival and plasticity. BDNF, as the endogenous ligand, is the gold standard for studying TrkB signaling. This compound, as a small molecule agonist, offers the advantage of oral bioavailability and potential for therapeutic development. The comparative data, while not exhaustive, suggests that both compounds elicit similar downstream effects. Further direct comparative studies are necessary to fully elucidate the quantitative differences in their potency, efficacy, and potential for off-target effects. The experimental protocols provided herein offer a framework for conducting such comparative analyses.
References
- 1. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Independent Verification of TrkB-IN-1's Neuroprotective Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of TrkB-IN-1 against other Tropomyosin receptor kinase B (TrkB) modulators. The information presented is collated from preclinical studies to support independent verification and guide future research and development.
Executive Summary
TrkB, the receptor for Brain-Derived Neurotrophic Factor (BDNF), is a key mediator of neuronal survival, growth, and synaptic plasticity. Activation of TrkB signaling is a promising therapeutic strategy for a range of neurodegenerative diseases. While the endogenous ligand BDNF has potent neuroprotective effects, its therapeutic application is limited by poor pharmacokinetic properties. This has spurred the development of small molecule agonists and antagonists, as well as agonist antibodies, to modulate TrkB activity. This guide focuses on the independently synthesized TrkB inhibitor, this compound, and compares its neuroprotective profile with prominent alternatives, including the natural flavonoid 7,8-dihydroxyflavone (7,8-DHF), TrkB agonist antibodies, and other small molecule inhibitors like ANA-12 and K252a.
Comparative Analysis of TrkB Modulators
The following tables summarize the quantitative data on the neuroprotective efficacy of this compound and its alternatives.
Table 1: Comparison of Neuroprotective Effects of TrkB Agonists
| Compound | Model System | Assay | Endpoint | Result | Reference |
| 7,8-Dihydroxyflavone (7,8-DHF) | Primary cortical neurons (oxygen-glucose deprivation) | Cell Viability (MTT assay) | Increased cell viability | Significantly protected neurons from apoptosis.[1] | |
| SH-SY5Y cells (Aβ-induced toxicity) | Neurite Outgrowth | Increased neurite length and branching | Rescued Aβ-induced reduction in neurite outgrowth.[2] | ||
| Animal model of Parkinson's disease | Behavioral tests | Improved motor function | Demonstrated neuroprotective effects in vivo.[3] | ||
| TrkB Agonist Antibody (e.g., 29D7, ZEB85) | Differentiated SH-SY5Y cells | Cell Survival Assay | Increased cell survival | Significantly increased neuronal survival.[4] | |
| Human ES cell-derived GABAergic neurons | TrkB Phosphorylation (Western Blot) | Increased pTrkB levels | Comparable potency to BDNF in activating TrkB.[5] | ||
| Mouse model of Parkinson's Disease | Immunohistochemistry | Prevention of neuronal loss | Completely prevented the death of dopaminergic neurons.[6] | ||
| BDNF (Brain-Derived Neurotrophic Factor) | Primary hippocampal neurons | Neurite Outgrowth | Increased neurite length | Promoted neuronal differentiation.[7] | |
| Animal model of glaucoma | Retinal Ganglion Cell (RGC) count | Increased RGC survival | Showed neuroprotective effects in vivo.[4] |
Table 2: Comparison of Neuroprotective Effects of TrkB Inhibitors
| Compound | Model System | Assay | Endpoint | Result | Reference |
| This compound (and analogs like Trk-IN-19, Trk-IN-28) | Neuroblastoma cell lines | Growth Inhibition (MTT assay) | IC50 ~50 nM | Potent inhibition of TrkB-dependent cell proliferation.[8] | |
| SY5Y-TrkB cells | TrkB Phosphorylation (Western Blot) | IC50 ~7 nM | Effective inhibition of TrkB autophosphorylation.[8] | ||
| ANA-12 | Medulloblastoma cell lines | Cell Viability (Trypan Blue) | IC50 ~15-25 µM | Dose-dependent reduction in cell viability.[9] | |
| Animal model of anxiety and depression | Behavioral tests | Anxiolytic and antidepressant effects | Demonstrated in vivo efficacy in modulating mood-related behaviors.[10][11] | ||
| K252a | Primary hippocampal neurons | Neurite Outgrowth | Decreased axon length | Inhibited BDNF-induced axonal outgrowth.[12] | |
| Rat diaphragm muscle | Neuromuscular transmission | Impaired transmission | Reduced cholinergic release.[13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their effects.
TrkB Signaling Pathway
Activation of the TrkB receptor by an agonist leads to its dimerization and autophosphorylation, initiating three major downstream signaling cascades: the MAPK/ERK pathway, the PI3K/Akt pathway, and the PLCγ pathway. These pathways collectively promote neuronal survival, differentiation, and synaptic plasticity.
Caption: TrkB signaling cascade initiated by agonists and blocked by inhibitors.
Experimental Workflow for Assessing Neuroprotection
A typical workflow to evaluate the neuroprotective effects of a compound like this compound involves a series of in vitro assays.
References
- 1. 7,8-Dihydroxyflavone protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of Pleiotropic TrkB and 5-HT4 Receptor Ligands as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma [frontiersin.org]
- 10. Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a low-molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The novel TrkB receptor agonist 7,8-dihydroxyflavone enhances neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
comparing the in vivo effects of TrkB-IN-1 and ANA-12
An Objective Analysis of In Vivo Performance and Methodologies for Researchers, Scientists, and Drug Development Professionals.
Introduction
Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF) and other neurotrophins, playing a crucial role in the development, function, and plasticity of the nervous system. The BDNF/TrkB signaling pathway is implicated in a wide range of physiological processes, including neuronal survival, differentiation, and synaptic plasticity. Dysregulation of this pathway has been linked to various neurological and psychiatric disorders, making TrkB an attractive target for therapeutic intervention.
This guide provides a comparative overview of the in vivo effects of the selective TrkB antagonist, ANA-12. At present, there is no publicly available scientific literature or experimental data regarding a compound referred to as "TrkB-IN-1." Therefore, a direct comparison of its in vivo effects with ANA-12 is not feasible. This document will focus on the established biological activities and experimental validation of ANA-12, offering a valuable resource for researchers investigating TrkB signaling.
ANA-12: A Selective TrkB Antagonist
ANA-12 is a small molecule, non-competitive antagonist of TrkB. It selectively binds to TrkB, preventing its activation by BDNF without affecting the related TrkA and TrkC receptors.[1] This selectivity makes ANA-12 a valuable tool for dissecting the specific roles of TrkB signaling in various physiological and pathological conditions.
Summary of In Vivo Effects of ANA-12
| Parameter | Effect of ANA-12 Administration | Animal Model | Key Findings | References |
| Anxiety-like Behavior | Anxiolytic | Mice | Reduced anxiety-related behaviors in various predictive tests. | [1][2] |
| Depressive-like Behavior | Antidepressant | Mice | Reduced depression-related behaviors. | [1][2] |
| Pain Perception | Analgesic | Mice (Rheumatoid Arthritis) | Alleviated hyperalgesia by inhibiting BDNF/TrkB signaling in the locus coeruleus, reducing glial cell activation and inflammatory cytokine release. | [3] |
| Seizure Activity | Anticonvulsant | Mice (Neonatal Post-Ischemic Seizures) | In combination with phenobarbital, it reduced seizure burden and exhibited neuroprotective effects. | [4] |
| Cognition | Impairment of enhancement | Rodents | Blocked the cognitive-enhancing effects of environmental enrichment and calorie restriction. | [5] |
| Neurogenesis | Inhibition | Rodents | Blocked hippocampal neurogenesis induced by physical exercise. | [5] |
| Tumor Growth | Inhibition | Mice (Medulloblastoma Xenograft) | Reduced medulloblastoma tumor growth in vivo. | [6] |
TrkB Signaling Pathway
The binding of BDNF to the TrkB receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates several downstream signaling cascades that are critical for neuronal function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments involving ANA-12.
In Vivo Administration of ANA-12
Objective: To assess the central effects of ANA-12 following systemic administration.
Protocol:
-
Compound Preparation: Dissolve ANA-12 in a vehicle solution suitable for intraperitoneal (i.p.) injection, such as a mixture of dimethyl sulfoxide (DMSO) and saline. The final concentration of DMSO should be minimized to avoid vehicle-induced effects.
-
Animal Model: Use adult male C57BL/6 mice, or other appropriate strains depending on the research question. House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Administration: Administer ANA-12 via i.p. injection at a specified dose (e.g., 0.5 mg/kg). Control animals should receive an equivalent volume of the vehicle solution.
-
Tissue Collection and Analysis: At desired time points post-injection (e.g., 2 and 4 hours), euthanize the animals and rapidly dissect the brain. Brain regions of interest (e.g., hippocampus, cortex, striatum) can be isolated for subsequent biochemical analysis, such as Western blotting or ELISA, to measure levels of phosphorylated TrkB and downstream signaling molecules.
Behavioral Testing: Elevated Plus Maze (EPM) for Anxiety
Objective: To evaluate the anxiolytic effects of ANA-12.
Protocol:
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.
-
Procedure: a. Administer ANA-12 or vehicle to the mice 30-60 minutes before testing. b. Place the mouse in the center of the maze, facing an open arm. c. Allow the mouse to explore the maze for a set period (e.g., 5 minutes). d. Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Pain Behavior Assessment: Von Frey Test for Mechanical Allodynia
Objective: To measure mechanical pain sensitivity.
Protocol:
-
Animal Model: Induce a pain model, such as collagen-induced arthritis in mice.
-
Procedure: a. Place the animal on an elevated mesh platform and allow it to acclimate. b. Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. c. A positive response is noted as a sharp withdrawal of the paw. d. The 50% paw withdrawal threshold is calculated using the up-down method.
-
Data Analysis: An analgesic effect of ANA-12 is demonstrated by a significant increase in the paw withdrawal threshold compared to control animals.
Conclusion
ANA-12 has been established as a selective and potent TrkB antagonist with significant in vivo effects across a range of preclinical models of neurological and psychiatric conditions. The lack of available data for a compound named "this compound" prevents a direct comparative analysis at this time. The information and protocols provided herein for ANA-12 serve as a comprehensive resource for researchers in the field of neurotrophin signaling and therapeutic development. As new TrkB modulators emerge, the experimental frameworks outlined in this guide will be valuable for their evaluation and comparison.
References
- 1. Frontiers | TrkB Truncated Isoform Receptors as Transducers and Determinants of BDNF Functions [frontiersin.org]
- 2. Potential role of TrkB agonist in neuronal survival by promoting CREB/BDNF and PI3K/Akt signaling in vitro and in vivo model of 3-nitropropionic acid (3-NP)-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo evidence that truncated trkB.T1 participates in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating Specificity of Trk Inhibition: A Comparative Guide
For researchers and drug development professionals investigating the intricate roles of Tropomyosin receptor kinases (Trks), understanding the specificity of chemical probes is paramount. This guide provides a comparative analysis of the specificity of Trk inhibitors against the three family members: TrkA, TrkB, and TrkC. While the query focused on "TrkB-IN-1," it is crucial to note that literature predominantly describes this compound as a TrkB agonist, a molecule that activates the receptor. Therefore, data on its inhibitory specificity against TrkA and TrkC is not available.
This guide will instead focus on well-characterized Trk inhibitors, presenting their comparative inhibitory activities and the experimental protocols used to determine them. This information is essential for the accurate interpretation of experimental results and the advancement of selective therapeutic strategies targeting the Trk family of receptor tyrosine kinases.
Comparative Inhibitory Profile of Pan-Trk Inhibitors
To illustrate the process of validating inhibitor specificity, this section presents data for several known pan-Trk inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| PF-06273340 | 6 | 4 | 3 |
| Taletrectinib (DS-6051b) | 0.622 | 2.28 | 0.980 |
| Altiratinib (DCC-2701) | 0.9 | 4.6 | 0.8 |
| CH7057288 | 1.1 | 7.8 | 5.1 |
| GNF-5837 | 8 | 12 | Not specified |
This table summarizes the IC50 values of several pan-Trk inhibitors against TrkA, TrkB, and TrkC, demonstrating their varying degrees of potency and selectivity.
Experimental Protocols
The determination of inhibitor specificity relies on robust and reproducible experimental methods. Both biochemical and cell-based assays are essential to fully characterize the activity of a compound.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated Trk kinase domains.
Principle: The transfer of phosphate from ATP to a substrate by the Trk kinase is quantified. The reduction in this activity in the presence of an inhibitor is measured to determine the IC50 value.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC kinase domains
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(E,Y)4:1)
-
Test inhibitor (e.g., this compound dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add the inhibitor solution.
-
Add the recombinant Trk kinase (TrkA, TrkB, or TrkC) to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP into a detectable luminescent signal.
-
Record the luminescence using a microplate reader.
-
The IC50 value is calculated by fitting the data to a dose-response curve using non-linear regression.[1]
Cellular Assay for Trk Phosphorylation (In Cellulo)
This assay assesses the ability of a compound to inhibit Trk autophosphorylation within a cellular context, providing a more physiologically relevant measure of inhibitor potency.
Principle: Neurotrophin binding to Trk receptors on the cell surface induces receptor dimerization and autophosphorylation. An inhibitor's ability to block this phosphorylation is quantified.
Materials:
-
Human cell line engineered to overexpress TrkA, TrkB, or TrkC (e.g., neuroblastoma cell lines like SY5Y-TrkB)
-
Cell culture medium and supplements
-
Test inhibitor
-
Cognate neurotrophin ligand (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Antibodies: anti-phospho-Trk (specific for the activated receptor) and anti-total-Trk (for normalization)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for chemiluminescence)
-
Western blot equipment and reagents
Procedure:
-
Seed the cells in multi-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 2 hours).
-
Stimulate the cells with the corresponding neurotrophin (e.g., 50 ng/mL BDNF for TrkB-expressing cells) for a short period (e.g., 10-15 minutes) to induce Trk phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).
-
Probe the membrane with primary antibodies against phospho-Trk and total-Trk.
-
Incubate with the appropriate secondary antibodies and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated Trk to total Trk at each inhibitor concentration.
-
Calculate the IC50 value by plotting the inhibition of phosphorylation against the inhibitor concentration.
Visualizing Trk Signaling and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Trk signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Figure 1. Simplified Trk signaling pathway and point of inhibition.
References
Decoding TrkB Signaling: A Comparative Guide to Downstream Target Confirmation
For researchers, scientists, and drug development professionals, understanding the intricate signaling cascades initiated by the Tropomyosin receptor kinase B (TrkB) is paramount for advancing neurobiology and oncology. This guide provides a comprehensive comparison of methodologies to confirm the downstream targets of TrkB signaling, with a focus on the use of the specific inhibitor TrkB-IN-1 and its alternatives. We present quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of TrkB pathway modulation.
The TrkB receptor, activated by its primary ligand, brain-derived neurotrophic factor (BDNF), is a critical mediator of neuronal survival, differentiation, and synaptic plasticity. Dysregulation of the TrkB signaling pathway has been implicated in various neurological disorders and cancers, making it a key therapeutic target. The primary downstream signaling cascades activated by TrkB are the MAPK/ERK, PI3K/AKT, and PLCγ pathways. Confirming the engagement and inhibition of these pathways is crucial for the validation of any TrkB-targeted therapeutic.
Comparative Analysis of TrkB Inhibitors
While the user's query specified "this compound," it is important to clarify a potential ambiguity in nomenclature. Some commercial suppliers list a "this compound" as a TrkB agonist. For the purpose of confirming downstream targets of inhibition, this guide will focus on a well-established chemical-genetic method for specific TrkB inhibition using the inhibitor 1NMPP1 in concert with a mutant TrkB receptor (TrkBF616A), alongside a comparison with other known TrkB antagonists, ANA-12 and Entrectinib .
| Inhibitor | Target | Mechanism of Action | Reported IC50/Kd | Key Downstream Effects |
| 1NMPP1 (in TrkBF616A model) | TrkBF616A mutant kinase | ATP-competitive inhibitor | Not applicable (chemical-genetic) | Reduced pERK levels. |
| ANA-12 | TrkB | Selective, non-competitive antagonist | Kd: 10 nM (high affinity), 12 µM (low affinity) | Decreases TrkB activity in the brain. |
| Entrectinib | Pan-Trk (TrkA, TrkB, TrkC), ROS1, ALK | ATP-competitive inhibitor | TrkB IC50 < 2 nM | Inhibits p-TrkB, p-PLCγ, p-Akt, and p-Erk. |
Experimental Protocols
Confirmation of the downstream targets of TrkB inhibition relies on robust and reproducible experimental methods. Below are detailed protocols for key assays.
Western Blot Analysis of TrkB Pathway Phosphorylation
This protocol is designed to assess the phosphorylation status of key downstream effectors of TrkB signaling, such as AKT and ERK, following inhibitor treatment.
1. Cell Culture and Treatment:
-
Culture neuronal cells or other relevant cell lines expressing TrkB.
-
For the 1NMPP1/TrkBF616A system, use cells engineered to express the TrkBF616A mutant.
-
Starve cells of serum for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with the desired concentration of TrkB inhibitor (e.g., 1NMPP1, ANA-12, or Entrectinib) for 1-2 hours.
-
Stimulate the cells with BDNF (typically 50-100 ng/mL) for 15-30 minutes to activate TrkB signaling.
2. Protein Lysate Preparation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-TrkB, p-AKT, p-ERK) and total proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
In Vitro TrkB Kinase Assay
This assay directly measures the enzymatic activity of the TrkB kinase domain and the inhibitory potential of a compound.
1. Reagents and Materials:
-
Recombinant TrkB kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a synthetic peptide or a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound, ANA-12, Entrectinib) at various concentrations
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant TrkB enzyme, and the substrate in a 96-well plate.
-
Add the test inhibitor at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically measured as luminescence or fluorescence.
3. Data Analysis:
-
Plot the kinase activity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizing the Pathways and Workflows
To further clarify the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: TrkB Signaling Pathway.
Caption: Western Blot Workflow.
Caption: Inhibitor Comparison Logic.
Safety Operating Guide
Prudent Disposal of TrkB-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of TrkB-IN-1, a tyrosine kinase inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound in the provided search results, it is critical to treat the compound as hazardous chemical waste and consult the manufacturer-specific SDS for definitive guidance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, familiarize yourself with the potential hazards associated with this compound by consulting the product-specific Safety Data Sheet (SDS). The following table summarizes crucial safety information typically found in an SDS for similar chemical compounds.
| Parameter | Value/Instruction |
| Storage Temperature | Long term: -20°C, Short term: 2-8°C |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat, and respiratory protection. |
| In Case of Accidental Release | Wear appropriate PPE, avoid dust formation, and collect the material into a suitable, closed container for disposal. Prevent entry into drains. |
| Hazardous Combustion Products | May include carbon oxides and nitrogen oxides. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a licensed hazardous waste disposal service. Direct disposal into standard trash or down the drain is strictly prohibited.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated, leak-proof, and chemically compatible hazardous waste container, clearly labeled.
-
Waste accumulation log.
-
Spill kit.
Procedure:
-
Personal Protective Equipment (PPE) and Preparation:
-
Always wear the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Conduct all disposal-related activities within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
-
Waste Segregation:
-
Containerization:
-
Solid Waste: Collect waste this compound powder in its original container or a clearly labeled, compatible, and sealable container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, or gloves, must be considered hazardous waste.[2] These items should be collected in a designated, sealed, and clearly labeled waste container.[2]
-
Ensure the container is dry to prevent any potential reactions.[2]
-
-
Labeling and Documentation:
-
Clearly label the hazardous waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's EHS guidelines.
-
Maintain a waste accumulation log to track the contents and quantity of the waste.
-
-
Storage of Hazardous Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Follow the spill cleanup procedures outlined in the this compound SDS and your institution's emergency protocols.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[1]
-
Experimental Workflow: this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling TrkB-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with TrkB-IN-1, a small molecule inhibitor of Tropomyosin receptor kinase B (TrkB). Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| Body Area | Required PPE | Specifications and Best Practices |
| Eyes & Face | Safety glasses with side shields or Goggles, Face shield | A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated. |
| Body | Laboratory coat | A fully buttoned, long-sleeved lab coat is required to protect skin and clothing from potential contamination. |
| Respiratory | Fume hood or appropriate respirator | All handling of powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a properly fitted NIOSH-approved respirator for organic vapors and particulates should be used. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect against spills. |
II. Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of this compound and ensure the safety of laboratory personnel.
A. Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood.
-
Weighing: To minimize inhalation of the powdered form, weigh this compound in a fume hood. Use appropriate weighing paper or a container that can be securely sealed.
-
Dissolving: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing. Common solvents for similar inhibitors include DMSO.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. For small powder spills, gently cover with absorbent paper towels, dampen with a suitable solvent (e.g., ethanol), and wipe up. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area thoroughly with soap and water.
B. Storage:
-
Short-term: Store this compound as a powder at -20°C.
-
Long-term: For extended storage, it is recommended to keep it at -80°C.
-
Solutions: If stored as a solution in a solvent like DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Container: Keep the compound in a tightly sealed, light-resistant container to prevent degradation.
III. Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed container for chemical waste. Do not pour down the drain.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
IV. TrkB Signaling Pathway
TrkB is a receptor tyrosine kinase that plays a crucial role in the central nervous system. Its primary ligand is Brain-Derived Neurotrophic Factor (BDNF). The binding of BDNF to TrkB induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates several downstream signaling cascades, including the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are fundamental for neuronal survival, differentiation, and synaptic plasticity.[1][2][3] this compound acts as an inhibitor, blocking the kinase activity and thus preventing the activation of these downstream pathways.
V. Experimental Protocol: Inhibition of TrkB Phosphorylation in Cell Culture
This protocol details a method to assess the inhibitory effect of this compound on BDNF-induced TrkB phosphorylation in a neuronal cell line (e.g., SH-SY5Y).
A. Materials:
-
This compound
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Neuronal cell line expressing TrkB (e.g., differentiated SH-SY5Y cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-TrkB (Tyr816), anti-total-TrkB, anti-beta-actin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
B. Experimental Workflow:
C. Step-by-Step Procedure:
-
Cell Preparation: Culture and differentiate SH-SY5Y cells to enhance TrkB expression. Plate the cells at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the culture medium with a serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Add the this compound solutions to the cells and incubate for 1 hour. Include a vehicle control (DMSO only).
-
BDNF Stimulation: Prepare a stock solution of BDNF. Add BDNF to the culture medium to a final concentration of 50 ng/mL and incubate for 15 minutes. Include a negative control group with no BDNF stimulation.
-
Cell Lysis: After stimulation, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: Normalize the protein samples to the same concentration. Perform SDS-PAGE to separate the proteins by size and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-TrkB, total TrkB, and a loading control (e.g., β-actin) overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. The ratio of phospho-TrkB to total TrkB will indicate the level of inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
